BZiPAR
Description
Structure
2D Structure
Properties
Molecular Formula |
C70H88Cl2N14O13 |
|---|---|
Molecular Weight |
1404.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C70H86N14O13.2ClH/c1-5-41(3)57(81-68(92)94-39-43-19-9-7-10-20-43)63(89)83-35-17-27-53(83)61(87)79-51(25-15-33-75-66(71)72)59(85)77-45-29-31-49-55(37-45)96-56-38-46(30-32-50(56)70(49)48-24-14-13-23-47(48)65(91)97-70)78-60(86)52(26-16-34-76-67(73)74)80-62(88)54-28-18-36-84(54)64(90)58(42(4)6-2)82-69(93)95-40-44-21-11-8-12-22-44;;/h7-14,19-24,29-32,37-38,41-42,51-54,57-58H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H,77,85)(H,78,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,71,72,75)(H4,73,74,76);2*1H/t41?,42?,51-,52-,53-,54-,57-,58-,70?;;/m0../s1 |
InChI Key |
NRNXYRMTOZVNOC-WBUVULFPSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
BZiPAR: A Versatile Fluorogenic Substrate for Trypsin and Lysosomal Proteases - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a highly sensitive fluorogenic substrate utilized for the detection and quantification of trypsin and certain lysosomal proteases.[1][2] Its utility stems from its ability to be cleaved by these proteases, resulting in a significant fluorescent signal that can be readily measured. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, kinetic parameters with trypsin, application in lysosomal protease activity assays, detailed experimental protocols, and its relevance in associated signaling pathways.
Upon enzymatic cleavage, the non-fluorescent this compound substrate is converted first to a fluorescent monoamide and subsequently to the highly fluorescent Rhodamine 110.[3][4][5] This process allows for the continuous monitoring of enzyme activity. The resulting fluorescent product has excitation and emission maxima of approximately 498 nm and 521 nm, respectively, making it compatible with standard fluorescein filter sets. A key advantage of the Rhodamine 110 fluorophore is that its fluorescence intensity remains stable across a pH range of 3 to 9.
Data Presentation: Quantitative Data Summary
While specific kinetic parameters for this compound with a wide range of proteases are not extensively documented in publicly available literature, the following tables summarize known kinetic data for trypsin with related substrates to provide a comparative context.
Table 1: Kinetic Parameters of Trypsin with Various Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Synthetic Peptide (Arg-Leu) | Bovine Trypsin | 8-10 | - | 1-2 x 106 | |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Pancreatic Porcine Trypsin | - | - | 2.18 x 107 | |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Recombinant Porcine Trypsin | - | - | 3.97 x 106 | |
| K81P-R119T Mutant Trypsin | Engineered | - | - | 1.002 x 106 (min-1mM-1) | |
| Wild-type Trypsin | Engineered | - | - | 3.244 x 105 (min-1mM-1) |
Note: The kcat/Km values provide an indication of the catalytic efficiency of the enzyme for a given substrate.
Table 2: General Properties of this compound
| Property | Value | Reference(s) |
| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | |
| Molecular Formula | C72H90Cl2N14O13 | Inferred from structure |
| Molecular Weight | 1478.5 g/mol | Inferred from structure |
| Excitation Maximum (cleaved product) | ~498 nm | |
| Emission Maximum (cleaved product) | ~521 nm | |
| Cell Permeability | Yes |
Experimental Protocols
In Vitro Trypsin Activity Assay using this compound
This protocol provides a general framework for measuring trypsin activity in a purified system. Optimal conditions may vary depending on the specific experimental setup.
Materials:
-
This compound substrate
-
Purified Trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound stock solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.
-
Prepare working solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (e.g., in the range of the expected Km).
-
Prepare a series of trypsin dilutions in cold Assay Buffer.
-
-
Assay setup:
-
Add 50 µL of the this compound working solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the trypsin dilution to each well.
-
For a negative control, add 50 µL of Assay Buffer without trypsin.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~498 nm and emission at ~521 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated if the enzyme concentration is known (kcat = Vmax/[E]).
-
Live-Cell Lysosomal Protease Activity Assay using this compound
This compound is cell-permeant and can be used to measure the activity of certain lysosomal proteases, such as cathepsins, in living cells.
Materials:
-
Cultured cells
-
This compound substrate
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.
-
This compound Loading:
-
Prepare a working solution of this compound in pre-warmed cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell type.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently remove the this compound-containing medium.
-
Wash the cells two to three times with warm PBS or fresh culture medium to remove extracellular substrate.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope equipped with filters appropriate for Rhodamine 110 (e.g., a standard FITC filter set). Increased intracellular fluorescence indicates protease activity.
-
Flow Cytometry: Harvest the cells (e.g., by trypsinization, followed by neutralization), resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter.
-
-
Controls:
-
Include untreated cells as a negative control to measure background fluorescence.
-
To confirm that the observed fluorescence is due to the activity of specific proteases, cells can be pre-incubated with a relevant protease inhibitor (e.g., a broad-spectrum cathepsin inhibitor) before adding this compound.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
Trypsin Signaling via PAR2
Trypsin is a known activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and tissue repair. Activation of PAR2 by trypsin initiates a signaling cascade that can lead to the activation of Mitogen-Activated Protein Kinases (MAPK) and other downstream effectors.
Caption: Trypsin-mediated PAR2 activation and downstream signaling.
Lysosomal Protease (Cathepsin) Involvement in Apoptosis
Lysosomal proteases, particularly cathepsins, can be released into the cytosol upon lysosomal membrane permeabilization (LMP), a key event in some forms of apoptosis. Once in the cytosol, these proteases can cleave pro-apoptotic proteins like Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
Caption: Lysosomal protease-mediated apoptotic pathway.
Experimental Workflows
Workflow for In Vitro Enzyme Kinetics with this compound
Caption: Workflow for determining enzyme kinetics using this compound.
Workflow for Live-Cell Lysosomal Protease Assay
Caption: Workflow for live-cell lysosomal protease activity assay.
Conclusion
This compound is a valuable tool for researchers studying trypsin and lysosomal proteases. Its fluorogenic nature allows for sensitive and real-time monitoring of enzymatic activity both in vitro and in living cells. While specific kinetic data for this compound across a wide range of proteases remains to be fully elucidated, the provided protocols and comparative data offer a solid foundation for its application in research and drug discovery. The ability to measure intracellular protease activity provides a powerful method to investigate the role of these enzymes in complex cellular processes and signaling pathways. Further characterization of this compound's interactions with specific lysosomal cathepsins will undoubtedly expand its utility in understanding the intricate roles of these proteases in health and disease.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. cpcscientific.com [cpcscientific.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
BZiPAR: A Technical Guide to a Fluorogenic Substrate for Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZiPAR, chemically known as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a highly sensitive fluorogenic substrate used for the detection of trypsin and other serine proteases, as well as lysosomal proteases.[1][2] Its utility in research and drug development lies in its ability to provide a robust and continuous measure of enzymatic activity.[3] The core of the this compound molecule is the Rhodamine 110 fluorophore, which is rendered non-fluorescent by the covalent attachment of two peptide chains (N-CBZ-L-isoleucyl-L-prolyl-L-arginine) to its amino groups.[3][4] Proteolytic cleavage of these peptide chains by target enzymes releases the highly fluorescent Rhodamine 110, providing a direct and quantifiable measure of protease activity.
Chemical Structure and Properties
The chemical identity and key properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride |
| Molecular Formula | C₇₀H₈₈Cl₂N₁₄O₁₃ |
| Molecular Weight | 1404.6 g/mol |
| CAS Number | Not readily available |
| SMILES String | Not readily available |
Table 2: Physicochemical and Spectroscopic Properties
| Property | Value | Citation |
| Appearance | Off-white to pink solid | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Store at 4°C, protect from light | |
| Excitation Wavelength (End Product) | 496 nm | |
| Emission Wavelength (End Product) | 520 nm |
Mechanism of Action: Enzymatic Cleavage Pathway
The detection of protease activity using this compound is based on a two-step enzymatic cleavage process. Initially, the this compound molecule is non-fluorescent. Upon interaction with a target protease, one of the peptide chains is cleaved, resulting in a monoamide intermediate that is fluorescent. A subsequent cleavage of the second peptide chain releases the free Rhodamine 110, which exhibits a significantly higher fluorescence quantum yield.
Caption: Enzymatic cleavage of this compound by a target protease.
Experimental Protocols
The following are generalized protocols for performing a fluorometric protease assay using a Rhodamine 110-based substrate like this compound. These should be optimized for the specific enzyme and experimental conditions.
In Vitro Trypsin Activity Assay
This protocol outlines the steps for measuring trypsin activity in a 96-well plate format.
Caption: Workflow for an in vitro trypsin activity assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0.
-
This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.
-
This compound Working Solution: Dilute the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 10-100 µM).
-
Trypsin Standard: Prepare a stock solution of purified trypsin and create a dilution series in Assay Buffer to generate a standard curve.
-
Samples: Prepare experimental samples in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of trypsin standards and samples to the wells of a black 96-well microplate.
-
Add 50 µL of Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 100 µL of the this compound working solution to each well.
-
Immediately start measuring the fluorescence intensity at an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.
-
Record data every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each well.
-
Plot the reaction rates of the trypsin standards against their concentrations to generate a standard curve.
-
Determine the trypsin activity in the experimental samples by interpolating their reaction rates on the standard curve.
-
Lysosomal Protease Activity in Live Cells
This protocol provides a general framework for measuring intracellular lysosomal protease activity.
Methodology:
-
Cell Culture:
-
Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate) and culture until they reach the desired confluency.
-
-
Loading with this compound:
-
Prepare a working solution of this compound in a suitable cell culture medium (e.g., 1-10 µM).
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a sufficient time to allow for substrate uptake (e.g., 30-60 minutes at 37°C).
-
-
Measurement:
-
Wash the cells with a buffered saline solution (e.g., PBS) to remove extracellular substrate.
-
Add fresh culture medium or a clear buffer to the wells.
-
Measure the intracellular fluorescence using a fluorescence microscope or a plate reader with the appropriate filter set (Ex/Em = ~496/520 nm).
-
For kinetic measurements, the fluorescence can be monitored over time after the addition of a stimulus that may alter lysosomal protease activity.
-
Data Interpretation and Considerations
-
Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may be non-linear due to the inner filter effect. It is important to work within a concentration range where the fluorescence response is linear.
-
Enzyme Kinetics: The two-step cleavage of this compound can complicate detailed kinetic analysis. For precise kinetic studies, it may be necessary to use mathematical models that account for the formation of the monoamide intermediate.
-
Substrate Specificity: While this compound is a good substrate for trypsin, it can also be cleaved by other serine proteases. The specificity of the assay should be confirmed using specific inhibitors or by using purified enzymes.
-
Cellular Assays: When used in live cells, factors such as substrate uptake, efflux, and subcellular localization can influence the measured fluorescence. Appropriate controls should be included to account for these variables.
Conclusion
This compound is a valuable tool for the sensitive and continuous measurement of protease activity. Its high sensitivity and fluorometric readout make it suitable for a wide range of applications, from basic biochemical characterization of enzymes to high-throughput screening of protease inhibitors and studying cellular processes involving proteolysis. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results with this powerful substrate.
References
Understanding BZiPAR Cell Permeability for Live-Cell Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the cell permeability of BZiPAR, a fluorescently-labeled PARP1 inhibitor, for applications in live-cell imaging. This compound is a derivative of the potent PARP inhibitor Olaparib (AZD2281), engineered to incorporate a fluorescent reporter for real-time visualization of its intracellular distribution and target engagement. Understanding the dynamics of this compound's entry into and localization within living cells is critical for its effective use in research and drug development.
Quantitative Data on Cell Permeability and Target Engagement
The cell permeability and target engagement of fluorescent PARP inhibitors are influenced by the properties of both the parent inhibitor and the attached fluorophore. The following tables summarize key quantitative data for Olaparib and its fluorescent analogs, which serve as a proxy for this compound's expected performance.
| Parameter | Olaparib (AZD2281) | Olaparib-BODIPY FL | This compound (Anticipated) | Reference |
| Molecular Weight ( g/mol ) | 434.46 | ~593 | Dependent on fluorophore | [1] |
| Calculated logP | 2.3 | 3.1 | Dependent on fluorophore | [1] |
| PARP1 IC50 (nM) | 5 | 12.2 | In the low nanomolar range | [2] |
| Cellular Uptake Half-life (min) | Not Applicable | 1.2 | Rapid | [1] |
| Cellular Washout Half-life (min) | Not Applicable | 2.4 | Rapid in non-target areas | [1] |
Table 1: Physicochemical and Pharmacokinetic Properties. This table highlights the key properties of the parent PARP inhibitor Olaparib and a fluorescent analog. The addition of a fluorophore can influence molecular weight and lipophilicity (logP), which in turn affects cellular uptake and washout kinetics. This compound is expected to retain a high binding affinity for PARP1.
| Cell Line | Optimal Concentration for Imaging | Incubation Time | Observation | Reference |
| MDA-MB-453 (Breast Cancer) | 3.69 ± 0.13% AD at 60 min | 60 minutes | Highest uptake achieved at 60 minutes, followed by a slight decrease. | |
| Various Cancer Cell Lines | 10 µM | 10-30 minutes | Optimal for permeability and improving diagnostic accuracy in ex vivo tissues. | |
| U2OS (Osteosarcoma) | 1 nM to 10 µM (dose-response) | 1-4 hours | Effective for visualizing PARP1 trapping at sites of DNA damage. |
Table 2: Live-Cell Imaging Parameters for Fluorescent PARP Inhibitors. This table provides examples of optimal concentrations and incubation times for fluorescent PARP inhibitors in different cell lines. These parameters should be optimized for each specific cell line and experimental setup.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate assessment of this compound's cell permeability and its application in live-cell imaging.
Cell Culture and Reagents
-
Cell Lines: A human cancer cell line known to express PARP1, such as the U2OS (osteosarcoma) or HeLa (cervical cancer) cell line, is recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
DNA Damaging Agent (Optional): Hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) can be used to induce DNA damage and observe the recruitment of this compound to damage sites.
Protocol for Assessing Cellular Uptake and Localization of this compound
This protocol describes the steps to visualize the cellular uptake and subcellular localization of this compound using fluorescence microscopy.
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
This compound Treatment: On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentration of this compound (e.g., 1-10 µM). A vehicle control (DMSO) should be included.
-
Incubation Time: Incubate the cells with this compound for a predetermined time (e.g., 15-60 minutes) at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular this compound.
-
Live-Cell Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂). Use the appropriate filter set for the fluorophore conjugated to this compound.
-
Image Analysis: Acquire images of the cells, focusing on the subcellular distribution of the fluorescent signal. The nucleus is the primary site of PARP1 localization.
Protocol for Live-Cell Imaging of this compound Recruitment to DNA Damage Sites
This protocol details how to visualize the dynamic recruitment of this compound to sites of DNA damage, a key indicator of its target engagement.
-
Cell Preparation: Prepare cells as described in the previous protocol.
-
This compound Incubation: Treat cells with this compound as described above.
-
DNA Damage Induction:
-
Laser Micro-irradiation: Use a confocal microscope equipped with a UV laser to induce localized DNA damage in a specific region of the nucleus.
-
Chemical Induction: Alternatively, treat cells with a DNA damaging agent such as 1 mM H₂O₂ for 10 minutes.
-
-
Time-Lapse Imaging: Immediately after inducing DNA damage, begin acquiring time-lapse images of the cells. Capture images at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
Data Analysis: Analyze the time-lapse images to quantify the recruitment and retention of this compound at the sites of DNA damage. An increase in fluorescence intensity at the damaged region indicates the binding of this compound to activated PARP1.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: PARP1 Signaling Pathway in DNA Repair.
Caption: Mechanism of this compound Action for Live-Cell Imaging.
Caption: Experimental Workflow for this compound Live-Cell Imaging.
References
The Dawn of a Brighter Signal: A Technical Guide to the Discovery and Development of Rhodamine 110-Based Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology and drug discovery, the ability to sensitively and accurately measure enzyme activity is paramount. For decades, researchers have sought brighter, more stable, and more specific tools to illuminate the complex enzymatic processes that drive life and disease. This pursuit led to the development of fluorogenic substrates, molecules that remain dark until acted upon by a specific enzyme, at which point they release a burst of light. Among the luminaries in this field, rhodamine 110 has emerged as a particularly brilliant star. First synthesized in 1905, this fluorescent dye has become the cornerstone of a class of exceptionally sensitive enzyme substrates, empowering discoveries in fields ranging from oncology to neurodegenerative disease and beyond.[1]
This technical guide provides an in-depth exploration of the discovery and development of rhodamine 110-based substrates. We will delve into the core principles that govern their function, present key quantitative data on their performance, and provide detailed experimental protocols for their synthesis and application. Furthermore, we will visualize the critical signaling pathways and experimental workflows where these powerful tools are deployed, offering a comprehensive resource for researchers looking to harness the power of rhodamine 110 in their own work.
The Core Principle: From Quenched to Radiant
The elegance of rhodamine 110-based substrates lies in a simple yet powerful mechanism: the transition from a non-fluorescent to a highly fluorescent state upon enzymatic cleavage. Rhodamine 110 is an intensely fluorescent molecule, but this fluorescence is effectively "quenched" when its two amino groups are chemically modified, typically by attaching peptide sequences.[2] This bis-amide derivative is essentially colorless and non-fluorescent.
When a specific protease recognizes and cleaves the peptide bonds, a two-step process is initiated. The first cleavage event produces a mono-amide intermediate, which is fluorescent. The second cleavage releases the free rhodamine 110, which is significantly more fluorescent than the mono-amide, resulting in a substantial increase in the fluorescent signal.[3][4] This "turn-on" mechanism provides a direct and robust measure of enzyme activity.[2]
Quantitative Data Presentation
A key advantage of rhodamine 110-based substrates is their superior photophysical properties and the resulting high sensitivity of assays. Below, we summarize the key quantitative data for rhodamine 110 and its derivatives, and compare their performance to the commonly used 7-amino-4-methylcoumarin (AMC) fluorophore.
Photophysical Properties of Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | pH Sensitivity |
| Rhodamine 110 | ~496-500 | ~517-522 | ~74,000 - 88,000 | ~0.92 | High | Insensitive (pH 4-10) |
| Mono-amide Rhodamine 110 | ~489-492 | ~518-522 | ~30,200 (estimated) | ~0.28 (estimated) | Low (quenched) | Insensitive |
| 7-amino-4-methylcoumarin (AMC) | 340-350 | 440-460 | 16,000 | 0.5-0.9 | Moderate | Sensitive to pH |
Table 1: Comparison of the photophysical properties of Rhodamine 110 and 7-amino-4-methylcoumarin (AMC). The higher molar extinction coefficient and quantum yield of rhodamine 110 contribute to its significantly greater brightness and the superior sensitivity of assays based on this fluorophore.
Enzyme Kinetic Parameters for Rhodamine 110-Based Substrates
The efficiency of an enzyme's catalysis on a given substrate is described by the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| (Z-DEVD)₂-R110 | Caspase-3 | 9.7 ± 1.0 | - | - |
| Ubiquitin-Rhodamine 110-Glycine | USP2 | 1.5 | 0.53 | 3.5 x 10⁵ |
| Ubiquitin-Rhodamine 110-Glycine | UCH-L3 | 0.034 | 4.72 | 1.4 x 10⁸ |
| bis-(N-benzyloxycarbonylglycyl-argininamido)-Rhodamine | Bovine Trypsin | - | - | 1,670,000 |
Table 2: Enzyme kinetic parameters for selected rhodamine 110-based substrates. These values highlight the high catalytic efficiency of various proteases on their respective rhodamine 110-conjugated substrates.
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of rhodamine 110-based substrates.
Protocol 1: Solid-Phase Synthesis of a Rhodamine 110 Peptide Substrate (e.g., Ac-DEVD-R110)
This protocol outlines a general procedure for the manual synthesis of a peptide on a rhodamine 110-loaded resin using Fmoc chemistry.
Materials:
-
2-Chlorotrityl chloride resin
-
Rhodamine 110
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methanol
-
Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Reverse-phase HPLC system
Procedure:
-
Resin Preparation and Swelling:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Wash the resin with DMF.
-
-
Anchoring Rhodamine 110 to the Resin:
-
Dissolve rhodamine 110 and DIPEA in a mixture of DCM and DMF.
-
Add this solution to the swelled resin and agitate for 24 hours.
-
Wash the resin extensively with DMF and DCM.
-
Cap any remaining reactive sites on the resin by treating with methanol for 15 minutes, then wash again.
-
-
Peptide Chain Elongation (Iterative Steps):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the anchored rhodamine 110. Wash the resin with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH), DIC, and HOBt in DMF.
-
Add the solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF.
-
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Val, Glu, Asp).
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus of the peptide.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Purification:
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: In Vitro Protease Activity Assay (e.g., Caspase-3)
This protocol provides a general framework for measuring the activity of a purified protease using a rhodamine 110-based substrate.
Materials:
-
Purified active caspase-3
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Caspase-3 Substrate: (Z-DEVD)₂-R110
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~499 nm, Emission: ~521 nm)
Procedure:
-
Prepare Reagents:
-
Reconstitute the (Z-DEVD)₂-R110 substrate in DMSO to a stock concentration (e.g., 10 mM).
-
Prepare serial dilutions of the substrate in Caspase Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 100 µM).
-
Dilute the purified caspase-3 in Caspase Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the diluted caspase-3 solution to each well.
-
Include wells with assay buffer only as a negative control.
-
-
Initiate Reaction:
-
Add 50 µL of the various substrate dilutions to the wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorescence microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax if the enzyme concentration is known.
-
Protocol 3: High-Throughput Screening (HTS) for Protease Inhibitors
This protocol outlines a method for identifying and characterizing protease inhibitors in a high-throughput format.
Materials:
-
Purified protease
-
Rhodamine 110-based fluorogenic substrate
-
Compound library (potential inhibitors) dissolved in DMSO
-
Assay Buffer
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of each compound from the library into the wells of the 384-well assay plates.
-
Include wells with DMSO only for negative controls (maximum signal) and a known potent inhibitor for positive controls (minimum signal).
-
-
Enzyme Addition:
-
Add the purified protease, diluted in Assay Buffer, to all wells. The final concentration of the enzyme should be in the linear range of the assay.
-
-
Substrate Addition:
-
Add the rhodamine 110-based substrate, diluted in Assay Buffer, to all wells to initiate the reaction. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for rhodamine 110.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined inhibition threshold.
-
Confirm hits through dose-response curves to determine their IC₅₀ values.
-
Mandatory Visualizations
Signaling Pathway: Caspase Activation in Apoptosis
The following diagram illustrates the extrinsic and intrinsic pathways of apoptosis, highlighting the central role of caspases, which can be assayed using rhodamine 110-based substrates like (Z-DEVD)₂-R110.
Caption: Caspase activation pathways leading to apoptosis.
Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors
This diagram outlines the typical workflow for a high-throughput screening campaign to identify enzyme inhibitors using a rhodamine 110-based substrate.
Caption: High-throughput screening workflow for enzyme inhibitors.
Logical Relationship: Design of Rhodamine 110-Based Fluorogenic Substrates
This diagram illustrates the key concepts and relationships involved in the design and function of rhodamine 110-based fluorogenic substrates.
References
- 1. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
BZiPAR: An In-Depth Technical Guide to Detecting Protease Activity in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate BZiPAR and its application in the detection and quantification of protease activity within cell lysates. This compound serves as a valuable tool for studying the roles of specific proteases in complex biological processes and for the screening of potential therapeutic inhibitors.
Introduction to this compound
This compound, chemically known as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a highly sensitive and selective substrate for detecting the activity of trypsin-like serine proteases and lysosomal proteases.[1][2] Its core structure consists of two peptide sequences, (N-CBZ-L-isoleucyl-L-prolyl-L-arginine), linked to the non-fluorescent rhodamine 110 (R110) molecule.[3][4][5]
The detection principle relies on a two-step enzymatic cleavage process. Initially, the this compound molecule is non-fluorescent. Upon cleavage of the first peptide chain by a target protease, it becomes a fluorescent monoamide. Subsequent cleavage of the second peptide chain releases the rhodamine 110 fluorophore, resulting in a significant increase in fluorescence intensity. The fluorescence of the final product, R110, is stable over a pH range of 3 to 9. This robust fluorescence and high sensitivity make this compound a superior substrate for quantifying protease activity in various experimental settings, including cell lysates.
Mechanism of Action and Signaling Pathways
This compound's utility extends to the investigation of critical cellular signaling pathways where proteases play a pivotal role.
Lysosomal Protease Pathways in Apoptosis:
Lysosomal proteases, such as cathepsins, are known to be involved in the initiation and execution of apoptosis, or programmed cell death. Under cellular stress, lysosomal membrane permeabilization (LMP) can lead to the release of these proteases into the cytosol. Once in the cytosol, these proteases can activate downstream apoptotic pathways. This compound can be used to measure the activity of these released proteases in cell lysates, providing insights into the activation state of the lysosomal cell death pathway.
Trypsin-Like Serine Proteases in Cellular Signaling:
Trypsin-like serine proteases are involved in a wide array of physiological and pathological processes, including signal transduction. One important mechanism is the activation of Protease-Activated Receptors (PARs). These are G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain, exposing a new N-terminus that acts as a tethered ligand, initiating intracellular signaling cascades. This compound can be employed to measure the activity of trypsin-like proteases in cell lysates, which can be correlated with the activation status of PARs and their downstream signaling events.
Experimental Protocols
The following protocols provide a general framework for the preparation of cell lysates and the subsequent measurement of protease activity using this compound. Optimization may be required depending on the cell type and specific experimental goals.
Preparation of Cell Lysates
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer, or a specific buffer compatible with the protease of interest)
-
Protease inhibitor cocktail (optional, depending on the experimental design)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Wash cultured cells with ice-cold PBS to remove any residual media.
-
Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer to the culture dish.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. The lysate can be used immediately or stored at -80°C for future use.
This compound Protease Activity Assay
Materials:
-
Cell lysate
-
This compound stock solution (dissolved in DMSO)
-
Assay buffer (e.g., PBS or a specific buffer optimized for the target protease, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 498 nm, Emission: 521 nm)
Procedure:
-
Prepare a working solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 10-50 µM is recommended.
-
Dilute the cell lysate to the desired protein concentration in the assay buffer. A typical starting range is 10-50 µg of total protein per well.
-
In a 96-well black microplate, add the diluted cell lysate to each well.
-
Include appropriate controls:
-
Blank: Assay buffer only.
-
Negative Control: Cell lysate from untreated or control cells.
-
Positive Control: A known concentration of a purified protease (e.g., trypsin) that is known to cleave this compound.
-
Inhibitor Control: Pre-incubate the cell lysate with a specific inhibitor for the protease of interest before adding this compound.
-
-
Initiate the reaction by adding the this compound working solution to each well.
-
Incubate the plate at 37°C, protected from light. The incubation time will need to be optimized (e.g., 30-60 minutes or longer) based on the level of protease activity.
-
Measure the fluorescence intensity at regular intervals or at the end of the incubation period using a fluorescence microplate reader with excitation at ~498 nm and emission at ~521 nm.
-
Subtract the fluorescence of the blank from all readings and express the protease activity as relative fluorescence units (RFU) or by normalizing to the protein concentration.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data obtained from this compound protease activity assays.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | |
| Molecular Formula | C70H94Cl2N14O13 | |
| Molecular Weight | 1404.5 g/mol | |
| Excitation Maximum | ~498 nm | |
| Emission Maximum | ~521 nm | |
| Target Proteases | Trypsin-like serine proteases, Lysosomal proteases |
Table 2: Example Data from this compound Protease Activity Assay in Cell Lysates
Note: This is a template. Actual data will vary based on experimental conditions.
| Sample | Protein Conc. (µ g/well ) | Incubation Time (min) | Average RFU (± SD) | Protease Activity (RFU/µg protein) |
| Blank | 0 | 60 | 50 ± 5 | 0 |
| Control Lysate | 25 | 60 | 500 ± 25 | 18 |
| Treated Lysate | 25 | 60 | 1500 ± 75 | 58 |
| Control + Inhibitor | 25 | 60 | 100 ± 10 | 2 |
| Treated + Inhibitor | 25 | 60 | 150 ± 15 | 4 |
Applications in Drug Discovery
This compound is a valuable tool in the field of drug discovery for the identification and characterization of protease inhibitors. Its high sensitivity and compatibility with high-throughput screening formats make it ideal for:
-
Primary Screening: Rapidly screening large compound libraries for potential inhibitors of specific trypsin-like or lysosomal proteases.
-
Secondary Screening and IC50 Determination: Characterizing the potency and efficacy of hit compounds by generating dose-response curves.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) of lead compounds.
The use of this compound in cell-based assays provides a more physiologically relevant context for evaluating inhibitor efficacy compared to assays with purified enzymes alone.
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the detection of trypsin-like and lysosomal protease activity in cell lysates. Its straightforward assay principle, coupled with its applicability to high-throughput formats, makes it an indispensable tool for researchers and drug development professionals investigating the roles of these proteases in cellular signaling, disease pathogenesis, and for the discovery of novel therapeutic agents. This guide provides the foundational knowledge and protocols to effectively integrate this compound into your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Rhodamine 110, bis-(CBZ-L-isoleucyl-L-prolyl-L- arginine amide), dihydrochloride (this compound) - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to the Foundational Principles of Using BZiPAR in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Core Abstract: This technical guide provides a comprehensive overview of the foundational principles for utilizing BZiPAR, a fluorogenic substrate, in enzymatic assays. This compound, chemically identified as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a sensitive and specific substrate for assaying proteases, particularly trypsin and other serine proteases, as well as certain lysosomal proteases.[1][2] This document details the core mechanism of action, provides detailed experimental protocols for enzyme activity determination and inhibitor screening, presents representative data for kinetic analysis, and visualizes key pathways and workflows.
Introduction to this compound and Fluorogenic Protease Assays
This compound is a fluorogenic substrate designed for the sensitive detection of protease activity. It belongs to a class of substrates that utilize Rhodamine 110 (R110) as the fluorophore. The substrate consists of two peptide chains, (N-CBZ-L-isoleucyl-L-prolyl-L-arginine), covalently linked to the amino groups of R110.[1][2] In its intact, bisamide form, the molecule is non-fluorescent as the peptide chains quench the fluorescence of the R110 core.
Protease-mediated hydrolysis of the amide bonds liberates the fluorophore, leading to a significant increase in fluorescence. This principle allows for the direct and continuous monitoring of enzymatic activity.[3] The spectral properties of the reaction product are similar to fluorescein, with excitation and emission maxima around 498 nm and 521 nm, respectively. A key advantage of the R110 fluorophore is that its fluorescence intensity remains stable over a wide pH range (pH 3-9).
Mechanism of Action
The enzymatic cleavage of this compound is a two-step process. The initial cleavage of one peptide chain by a protease results in a fluorescent monoamide intermediate. A subsequent cleavage of the second peptide chain releases the free Rhodamine 110, which is significantly more fluorescent than the monoamide intermediate.
This sequential cleavage can complicate precise kinetic analysis, as the overall fluorescence signal is a composite of two different fluorescent products. For highly accurate determination of kinetic constants like Km and kcat, monosubstituted R110 substrates are sometimes preferred, as they follow a simpler one-step reaction.
Experimental Protocols
The following protocols provide a framework for using this compound in typical enzymatic assays. It is recommended to optimize buffer conditions, enzyme, and substrate concentrations for specific experimental setups.
Protocol for Trypsin Activity Assay
This protocol describes the determination of trypsin activity using this compound.
Materials:
-
This compound substrate
-
Porcine Trypsin
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
DMSO (for dissolving this compound)
-
Black 96-well microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C, protected from light.
-
Trypsin Stock Solution (1 mg/mL): Reconstitute lyophilized trypsin in 1 mM HCl. Aliquot and store at -20°C.
-
Working Trypsin Solution: Dilute the trypsin stock solution to the desired concentration (e.g., 1-10 µg/mL) in cold Assay Buffer immediately before use.
-
Working this compound Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
-
Assay Procedure:
-
Set up the 96-well plate. Include wells for blanks (no enzyme), controls, and test samples.
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the working trypsin solution to the sample wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the working this compound solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 485-498 nm, Emission: 520-535 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the sample wells.
-
Determine the reaction rate (V) from the linear portion of the fluorescence versus time plot. The rate is expressed as Relative Fluorescence Units (RFU) per minute.
-
Enzyme activity can be calculated by comparing the rate to a standard curve of the fluorescent product (Rhodamine 110).
-
Protocol for Inhibitor Screening (IC₅₀ Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against trypsin.
Procedure:
-
Reagent Preparation:
-
Prepare this compound and trypsin solutions as described in section 2.1.
-
Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
-
Assay Procedure:
-
Add 40 µL of the working trypsin solution to each well (except blanks).
-
Add 10 µL of the serially diluted inhibitor solutions to the sample wells. Add 10 µL of Assay Buffer to the "no inhibitor" control wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the working this compound solution to all wells.
-
Measure fluorescence kinetically as described in section 2.1.
-
-
Data Analysis:
-
Calculate the reaction rates for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the "no inhibitor" control:
-
% Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
Quantitative data from enzymatic assays using this compound is crucial for understanding enzyme kinetics and inhibitor potency.
Enzyme Kinetics
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the assay is performed with a fixed enzyme concentration and varying concentrations of this compound.
| Substrate [this compound] (µM) | Initial Velocity (RFU/min) |
| 1 | 150 |
| 2 | 260 |
| 5 | 480 |
| 10 | 700 |
| 20 | 950 |
| 50 | 1150 |
| 100 | 1250 |
Inhibitor Potency
The IC₅₀ value is a measure of an inhibitor's potency. The following table shows representative data for a trypsin inhibitor.
| Inhibitor Conc. (nM) | % Inhibition |
| 0.1 | 5 |
| 1 | 15 |
| 10 | 48 |
| 100 | 85 |
| 1000 | 98 |
The IC₅₀ is the concentration of inhibitor at which 50% of the enzyme's activity is blocked. From the data above, the IC₅₀ would be approximately 10 nM.
Visualizations of Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the workflows for the protocols described in section 2.
Relevant Signaling Pathway
This compound can be used to measure the activity of lysosomal proteases, such as cathepsins, which are involved in cellular signaling pathways like apoptosis. The release of these proteases from the lysosome into the cytosol is a key event in some forms of programmed cell death.
This pathway illustrates how lysosomal proteases, once released into the cytosol, can cleave the pro-apoptotic protein Bid. Truncated Bid (tBid) then translocates to the mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Conclusion
This compound is a valuable tool for researchers in enzymology and drug discovery. Its high sensitivity and amenability to high-throughput screening make it an excellent substrate for studying the activity of trypsin and other related proteases. This guide provides the foundational knowledge required to design, execute, and interpret enzymatic assays using this compound, from basic activity measurements to the determination of inhibitor potency. A thorough understanding of its mechanism and the associated experimental protocols will enable researchers to effectively utilize this fluorogenic substrate in their studies.
References
Methodological & Application
Application Notes and Protocols for BZiPAR in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeant, fluorogenic substrate designed for the detection of intracellular protease activity. Specifically, it serves as a substrate for trypsin and other serine proteases. The non-fluorescent this compound molecule is cleaved by active proteases within the cell, releasing the highly fluorescent Rhodamine 110 (R110). This enzymatic reaction allows for the quantification of protease activity at a single-cell level using flow cytometry. The fluorescence intensity of R110 is directly proportional to the amount of protease activity within the cell. The resulting R110 product has an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm, making it compatible with standard flow cytometer configurations.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the substrate by intracellular proteases. In its native state, this compound is a non-fluorescent bisamide derivative of Rhodamine 110. Upon entry into a cell with active proteases, the peptide chains are cleaved. This is a two-step process where the initial cleavage yields a fluorescent monoamide intermediate, and a subsequent cleavage releases the free Rhodamine 110, which exhibits a significant increase in fluorescence. This change in fluorescence can be readily detected and quantified by flow cytometry, providing a sensitive measure of protease activity.
Data Presentation
Table 1: Hypothetical Dose-Response of a Serine Protease Inhibitor on this compound Cleavage
| Inhibitor Concentration (µM) | Mean Fluorescence Intensity (MFI) of Rhodamine 110 | % Inhibition of Protease Activity |
| 0 (Control) | 15,000 | 0 |
| 0.1 | 12,500 | 16.7 |
| 1 | 8,000 | 46.7 |
| 10 | 3,500 | 76.7 |
| 100 | 1,200 | 92.0 |
Table 2: Kinetic Analysis of this compound Cleavage in Jurkat Cells
| Incubation Time (minutes) | Mean Fluorescence Intensity (MFI) of Rhodamine 110 |
| 0 | 500 |
| 15 | 4,500 |
| 30 | 9,800 |
| 60 | 14,500 |
| 120 | 16,000 |
Experimental Protocols
Protocol 1: General Staining Protocol for Suspension Cells (e.g., Jurkat)
Materials:
-
This compound (store at 4°C, protected from light)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes (12 x 75 mm)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture Jurkat cells to a density of 0.5 - 1 x 10^6 cells/mL.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with 10 mL of pre-warmed PBS.
-
Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Staining:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete culture medium to the desired final concentration (a starting concentration of 10 µM is recommended for optimization).
-
Add the this compound working solution to the cell suspension.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically.
-
-
Sample Acquisition:
-
Following incubation, pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission at approximately 520 nm (typically in the FITC channel).
-
Protocol 2: Staining Protocol for Adherent Cells (e.g., HeLa)
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA or a gentle cell dissociation reagent (e.g., Accutase)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture HeLa cells in a suitable culture vessel until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add pre-warmed Trypsin-EDTA to the vessel and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cells in complete culture medium at 1 x 10^6 cells/mL.
-
-
This compound Staining:
-
Follow steps 2.2 and 2.3 from Protocol 1.
-
-
Sample Acquisition:
-
Follow step 3 from Protocol 1.
-
Mandatory Visualizations
Caption: Mechanism of this compound activation by intracellular proteases.
Caption: Experimental workflow for this compound staining and flow cytometry.
Caption: Logical relationship of this compound in a signaling pathway.
Application Notes and Protocols for BZiPAR Assay in High-Throughput Screening of Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases play a critical role in a multitude of physiological and pathological processes, making them significant targets for therapeutic intervention. The discovery of potent and selective protease inhibitors is a key objective in drug development. High-throughput screening (HTS) is a fundamental approach for identifying novel inhibitor scaffolds from large compound libraries. The BZiPAR assay is a robust and sensitive method for HTS of protease inhibitors, utilizing a fluorogenic substrate to measure protease activity.
This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a substrate for trypsin-like proteases.[1][2] The substrate can permeate live cells and is cleaved by lysosomal proteases.[2] The assay is based on the principle that the non-fluorescent this compound substrate is cleaved by the target protease, releasing the highly fluorescent Rhodamine 110. The resulting increase in fluorescence intensity is directly proportional to the protease activity. In the presence of an inhibitor, the enzymatic cleavage of this compound is reduced or abolished, leading to a decrease in the fluorescent signal. This allows for the rapid and quantitative assessment of inhibitor potency.
Principle of the this compound Assay
The this compound assay is a fluorescence-based enzymatic assay. The this compound substrate consists of two peptide chains linked to a central Rhodamine 110 molecule. In its intact form, the substrate is non-fluorescent due to self-quenching. Upon enzymatic cleavage of the peptide chains by a target protease, the Rhodamine 110 is released, resulting in a significant increase in fluorescence. The intensity of the fluorescence is a direct measure of the protease's activity.
Materials and Reagents
-
This compound substrate (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride)
-
Target Protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20)
-
Compound Library
-
Positive Control Inhibitor (specific to the target protease)
-
Dimethyl Sulfoxide (DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~490/520 nm)
Experimental Protocols
Reagent Preparation
-
This compound Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Working this compound Solution: Dilute the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 10 µM). The optimal concentration should be determined empirically by performing a substrate titration curve.
-
Target Protease Solution: Prepare a working solution of the target protease in Assay Buffer. The optimal concentration should be determined to yield a robust signal-to-background ratio within the linear range of the assay.
-
Compound Plates: Prepare serial dilutions of the compound library in DMSO in separate 384-well plates.
This compound Assay Protocol for HTS
-
Compound Dispensing: Add 1 µL of each compound from the compound plates to the wells of a 384-well black assay plate. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Protease Addition: Add 20 µL of the target protease solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compounds and the protease.
-
Reaction Initiation: Add 20 µL of the working this compound solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear phase.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~490 nm and emission at ~520 nm.
Data Analysis
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) where Signal_compound is the fluorescence in the presence of the test compound, Signal_background is the fluorescence of the no-enzyme control, and Signal_DMSO is the fluorescence of the DMSO control.
-
IC50 Determination: For hit compounds, perform dose-response experiments and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic equation.
-
Z'-Factor Calculation: The quality of the HTS assay can be assessed by calculating the Z'-factor: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where SD_max and Mean_max are the standard deviation and mean of the positive control (e.g., no inhibitor), and SD_min and Mean_min are the standard deviation and mean of the negative control (e.g., a known potent inhibitor). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Data Presentation
Table 1: Summary of HTS Campaign for Protease X Inhibitors
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Hit Cut-off (% Inhibition) | >50% |
| Number of Primary Hits | 500 |
| Hit Rate | 0.5% |
| Confirmed Hits | 150 |
| Z'-Factor | 0.85 |
Table 2: IC50 Values of Confirmed Hit Compounds against Protease X
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Hit-001 | 0.25 | 1.1 | 0.99 |
| Hit-002 | 1.5 | 0.9 | 0.98 |
| Hit-003 | 5.8 | 1.2 | 0.99 |
| ... | ... | ... | ... |
| Hit-150 | 12.3 | 1.0 | 0.97 |
Visualizations
References
Application Notes and Protocols for BZiPAR in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a fluorogenic substrate designed for the detection of protease activity, particularly trypsin and lysosomal proteases, within living cells.[1] This compound consists of a core rhodamine 110 molecule that is rendered non-fluorescent by the presence of two peptide side chains. Upon cleavage of these peptide chains by active proteases, the highly fluorescent rhodamine 110 is released. This event leads to a significant increase in fluorescence, which can be quantitatively measured to assess protease activity. Its ability to penetrate live cells makes it a valuable tool for studying cellular processes involving proteases, such as lysosomal function and general proteolytic activity.
Product Information
| Property | Value | Reference |
| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | [1] |
| Molecular Weight | 1404.5 g/mol | [1] |
| Appearance | Off-white to pink solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Excitation/Emission (of end product) | ~496 nm / ~520 nm | |
| Storage | Store at 4°C, protect from light |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is based on substrate cleavage rather than interaction with a specific signaling pathway. Inside the cell, this compound is internalized and can be targeted by proteases within various compartments, with a notable accumulation in lysosomes. Lysosomal proteases, such as cathepsins, cleave the peptide side chains of this compound. This enzymatic activity releases the rhodamine 110 fluorophore, causing it to fluoresce upon excitation. The intensity of the fluorescence is directly proportional to the level of protease activity.
References
Application Notes and Protocols for BZiPAR Staining in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZiPAR (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeable fluorogenic substrate used to detect the activity of trypsin-like serine proteases within living cells. Upon cleavage by these proteases, the non-fluorescent this compound yields a highly fluorescent product, Rhodamine 110, enabling the visualization of intracellular protease activity. This method is particularly useful for studying lysosomal function and enzymatic activity in real-time using confocal microscopy.
Principle of this compound Staining
This compound is a non-fluorescent molecule that can cross the cell membrane of living cells. Once inside the cell, it is targeted by intracellular proteases, particularly those within lysosomes. The enzymatic cleavage of the substrate releases Rhodamine 110, a fluorescent compound that can be excited by a laser and detected using a confocal microscope. The intensity of the fluorescence signal is directly proportional to the protease activity within the cell.
Materials
-
This compound substrate
-
Live cells cultured on coverslips or in imaging dishes
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 or other suitable nuclear counterstain (optional)
-
Confocal microscope with appropriate laser lines and filters for Rhodamine 110 and the chosen counterstain.
Experimental Protocol: Live-Cell Imaging with this compound
This protocol outlines the steps for staining live, adherent cells with this compound for analysis by confocal microscopy. Optimization of substrate concentration and incubation time may be required for different cell types and experimental conditions.
1. Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
Ensure the cells are healthy and in the logarithmic growth phase before staining.
2. Preparation of Staining Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. A starting concentration in the range of 1-10 µM is recommended, but this should be optimized.
3. Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time will vary depending on the cell type and the level of protease activity.
-
(Optional) If a nuclear counterstain is desired, it can be added along with the this compound or in a subsequent step, following the manufacturer's instructions. For example, Hoechst 33342 can be added at a final concentration of 1 µg/mL for the last 5-10 minutes of incubation.
4. Washing:
-
After incubation, gently remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound substrate.
5. Imaging:
-
Immediately after washing, add fresh pre-warmed imaging buffer to the cells.
-
Image the cells using a confocal microscope.
-
For Rhodamine 110, use an excitation wavelength of ~498 nm and collect emission at ~521 nm.
-
If a nuclear counterstain like Hoechst 33342 was used, use an excitation of ~350 nm and collect emission at ~461 nm.
-
Acquire images using appropriate settings for laser power, gain, and pinhole size to obtain optimal signal-to-noise ratio and avoid phototoxicity.
Data Presentation
Quantitative analysis of this compound staining can be performed by measuring the mean fluorescence intensity within defined regions of interest (e.g., individual cells or subcellular compartments). The data can be summarized in a table for easy comparison between different experimental conditions.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | n (number of cells) |
| Control | 150.2 | 25.8 | 50 |
| Treatment A | 275.6 | 45.1 | 50 |
| Treatment B | 98.4 | 18.9 | 50 |
Diagrams
Caption: Principle of this compound activation within a cell.
Caption: Experimental workflow for this compound staining.
Quantifying Protease Activity Using a BZiPAR Standard Curve: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for drug discovery and development. Accurate quantification of protease activity is essential for understanding their function and for screening potential inhibitors. This application note provides a detailed protocol for quantifying the activity of trypsin-like serine proteases using the fluorogenic substrate, Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) dihydrochloride (BZiPAR).
The this compound substrate is a non-fluorescent bis-amide derivative of rhodamine 110. Upon enzymatic cleavage by trypsin-like proteases, the peptide chains are sequentially removed, yielding a highly fluorescent rhodamine 110 product. The increase in fluorescence intensity is directly proportional to the protease activity and can be quantified by creating a standard curve using known concentrations of rhodamine 110. This method offers high sensitivity and a continuous assay format suitable for high-throughput screening.[1][2]
Principle of the Assay
The this compound assay relies on the enzymatic cleavage of a specific peptide sequence linked to a fluorophore. The substrate, in its native state, is a bis-amide of rhodamine 110 and is non-fluorescent. Trypsin-like proteases recognize and cleave the peptide bonds, leading to the sequential release of the peptide moieties. This process generates the fluorescent mono-amide intermediate and finally the highly fluorescent rhodamine 110. The fluorescence of the final product can be measured at an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm.[1][3] The rate of fluorescence increase is proportional to the concentration of active protease in the sample.
Key Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for trypsin-like proteases.
-
Drug Discovery: High-throughput screening of compound libraries to identify protease inhibitors.
-
Quality Control: Assessing the activity of purified protease preparations.
-
Cell-Based Assays: this compound has been reported to enter live cells, allowing for the measurement of intracellular lysosomal protease activity.[4]
Experimental Protocols
Part 1: Preparation of a Rhodamine 110 Standard Curve
To accurately quantify the amount of product generated in the enzymatic reaction, a standard curve must be prepared using a known concentration of the fluorescent product, rhodamine 110.
Materials:
-
Rhodamine 110 (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Black, flat-bottom 96-well microplate
-
Microplate reader with fluorescence capabilities (Excitation: ~496 nm, Emission: ~520 nm)
Procedure:
-
Prepare a 1 mM Rhodamine 110 Stock Solution: Dissolve a known mass of rhodamine 110 in DMSO to create a 1 mM stock solution. For example, dissolve 0.37 mg of rhodamine 110 (MW: 366.80 g/mol ) in 1 mL of DMSO. Store this stock solution protected from light at -20°C.
-
Prepare a 10 µM Working Solution: Dilute the 1 mM stock solution 1:100 in Assay Buffer to create a 10 µM working solution.
-
Serial Dilutions: Perform a series of 2-fold serial dilutions of the 10 µM working solution in the 96-well plate.
-
Add 100 µL of Assay Buffer to wells A2 through A12.
-
Add 200 µL of the 10 µM rhodamine 110 working solution to well A1.
-
Transfer 100 µL from well A1 to A2, and mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to well A11. Do not add any rhodamine 110 to well A12 (this will serve as the blank).
-
-
Measure Fluorescence: Place the microplate in a fluorescence plate reader and measure the fluorescence intensity at an excitation of ~496 nm and an emission of ~520 nm.
-
Plot the Standard Curve: Subtract the fluorescence reading of the blank (well A12) from all other readings. Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) against the corresponding rhodamine 110 concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
Part 2: Protease Activity Assay using this compound
Materials:
-
This compound substrate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Trypsin (or other trypsin-like protease)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Black, flat-bottom 96-well microplate
-
Microplate reader with kinetic fluorescence reading capabilities
Procedure:
-
Prepare a 1 mM this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mM. Store protected from light at -20°C.
-
Prepare Enzyme and Substrate Working Solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare serial dilutions of the protease in Assay Buffer.
-
-
Set up the Reaction:
-
Add 50 µL of the protease dilutions to the wells of the 96-well plate. Include a no-enzyme control (Assay Buffer only).
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
-
Measure Kinetic Fluorescence: Immediately place the plate in a microplate reader pre-set to the reaction temperature (e.g., 37°C). Measure the fluorescence intensity every minute for 30-60 minutes (Excitation: ~496 nm, Emission: ~520 nm).
-
Calculate Protease Activity:
-
Determine the rate of reaction (Vo) in RFU/min from the linear portion of the kinetic curve for each protease concentration.
-
Convert the rate from RFU/min to µmol/min using the slope of the rhodamine 110 standard curve.
Activity (µmol/min) = (ΔRFU/min) / slope of the standard curve
-
Part 3: Protease Inhibition Assay
Procedure:
-
Prepare Reagents: Prepare this compound and protease working solutions as described in Part 2. Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect enzyme activity).
-
Set up the Inhibition Reaction:
-
Add 40 µL of the protease solution to the wells.
-
Add 10 µL of the inhibitor dilutions to the wells. Include a no-inhibitor control (solvent only).
-
Incubate the protease and inhibitor for a pre-determined time (e.g., 15-30 minutes) at the reaction temperature.
-
-
Initiate and Measure the Reaction:
-
Add 50 µL of the this compound working solution to each well.
-
Measure the kinetic fluorescence as described in Part 2.
-
-
Calculate Percentage Inhibition:
-
Determine the rate of reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100
-
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the protease activity).
Data Presentation
Table 1: Rhodamine 110 Standard Curve Data
| Rhodamine 110 Concentration (µM) | Average Fluorescence (RFU) | Standard Deviation |
| 10.000 | 45,210 | 1,230 |
| 5.000 | 22,850 | 640 |
| 2.500 | 11,560 | 320 |
| 1.250 | 5,890 | 150 |
| 0.625 | 3,010 | 85 |
| 0.313 | 1,550 | 45 |
| 0.156 | 820 | 25 |
| 0.078 | 450 | 15 |
| 0.000 (Blank) | 100 | 10 |
Note: This is example data. Actual fluorescence values will vary depending on the instrument and settings.
Table 2: Trypsin Activity Data
| Trypsin Concentration (nM) | Reaction Rate (RFU/min) | Protease Activity (pmol/min) |
| 10.0 | 2,500 | 555.6 |
| 5.0 | 1,280 | 284.4 |
| 2.5 | 650 | 144.4 |
| 1.25 | 330 | 73.3 |
| 0.625 | 170 | 37.8 |
| 0.000 | 10 | 2.2 |
Calculations are based on the example standard curve data.
Table 3: Trypsin Inhibition Data (Example Inhibitor)
| Inhibitor Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |
| 100.0 | 150 | 94.0 |
| 10.0 | 350 | 86.0 |
| 1.0 | 1,250 | 50.0 |
| 0.1 | 2,200 | 12.0 |
| 0.01 | 2,450 | 2.0 |
| 0.00 | 2,500 | 0.0 |
This data can be used to generate an IC50 curve.
Visualizations
Caption: Principle of the this compound protease assay.
Caption: Workflow for generating a rhodamine 110 standard curve.
References
Application Notes and Protocols for Assessing Cell Viability and Cytotoxicity Using BZiPAR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell viability and cytotoxicity is fundamental in numerous research areas, including drug discovery, toxicology, and basic cell biology. A variety of methods are available to measure these parameters, each with its own advantages and limitations. This document provides detailed application notes and protocols for utilizing BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride), a fluorogenic substrate, to assess cell viability and cytotoxicity based on the activity of intracellular lysosomal proteases.
This compound is a cell-permeant, non-fluorescent molecule that is specifically cleaved by lysosomal proteases in viable cells.[1] Upon enzymatic cleavage, it releases the highly fluorescent compound Rhodamine 110. The intensity of the fluorescence produced is directly proportional to the number of viable cells with active lysosomal function. This principle allows for the quantification of cell viability and, conversely, the assessment of cytotoxicity by measuring the decrease in fluorescence following treatment with a test compound. The fluorescent end product, Rhodamine 110, has an excitation and emission maximum of approximately 496 nm and 520 nm, respectively.[1]
Principle of the this compound Assay
The this compound assay is based on the enzymatic activity of lysosomal proteases, which are essential for various cellular processes, including protein turnover and degradation of internalized materials. In healthy, viable cells, lysosomes maintain a highly active proteolytic environment.
The workflow of the this compound assay is as follows:
-
Incubation: Non-fluorescent this compound is added to the cell culture and readily penetrates the cell membrane.
-
Enzymatic Cleavage: Inside the cell, this compound is transported to the lysosomes, where active proteases cleave the substrate.
-
Fluorescence Generation: This cleavage releases Rhodamine 110, a fluorescent molecule.
-
Detection: The resulting fluorescence is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
A decrease in fluorescence intensity in treated cells compared to untreated controls indicates a loss of cell viability or the induction of cytotoxicity.
Data Presentation
Table 1: Cell Viability Assessment Using this compound
| Treatment Group | Concentration | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Viability (Normalized to Control) |
| Untreated Control | - | 15,000 | 850 | 100% |
| Vehicle Control | - | 14,800 | 920 | 98.7% |
| Compound X | 1 µM | 12,500 | 710 | 83.3% |
| Compound X | 10 µM | 8,200 | 450 | 54.7% |
| Compound X | 100 µM | 3,100 | 230 | 20.7% |
| Positive Control (e.g., Staurosporine) | 1 µM | 1,500 | 150 | 10.0% |
Table 2: Cytotoxicity Assessment Using this compound
| Treatment Group | Concentration | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Cytotoxicity |
| Untreated Control | - | 18,000 | 1,100 | 0% |
| Vehicle Control | - | 17,900 | 1,250 | 0.6% |
| Compound Y | 5 µM | 14,200 | 980 | 21.1% |
| Compound Y | 25 µM | 9,100 | 640 | 49.4% |
| Compound Y | 50 µM | 4,500 | 320 | 75.0% |
| Positive Control (e.g., Digitonin) | 100 µg/mL | 950 | 80 | 94.7% |
Experimental Protocols
The following are generalized protocols for performing cell viability and cytotoxicity assays using this compound. These should be optimized for specific cell types and experimental conditions.
Protocol 1: Cell Viability Assay Using a Fluorescence Microplate Reader
Materials:
-
This compound
-
DMSO (for dissolving this compound)
-
Cells in culture (e.g., adherent or suspension cells)
-
96-well, black, clear-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Test compounds
-
Fluorescence microplate reader with filters for Ex/Em = 496/520 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
For suspension cells, seed cells at a density of 20,000-100,000 cells per well in 100 µL of culture medium on the day of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the desired concentrations of the test compounds to the wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final working concentration (typically in the low micromolar range, to be optimized).
-
Remove the culture medium containing the test compounds from the wells.
-
Wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the this compound working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and this compound but no cells).
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 2: Cytotoxicity Visualization by Fluorescence Microscopy
Materials:
-
This compound
-
DMSO
-
Cells cultured on glass-bottom dishes or chamber slides
-
PBS
-
Cell culture medium
-
Test compounds
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.
-
Treat the cells with test compounds as described in Protocol 1.
-
-
This compound Staining:
-
Prepare and add the this compound working solution to the cells as described in Protocol 1.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells twice with warm PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Visualize the cells using a fluorescence microscope. Live cells with active lysosomal proteases will exhibit green fluorescence. A reduction in the number of fluorescent cells or in fluorescence intensity in treated samples indicates cytotoxicity.
-
Mandatory Visualizations
This compound Assay Workflow
Caption: Workflow of the this compound cell viability assay.
Logical Relationship in Cytotoxicity Assessment
Caption: Relationship between cell state and this compound assay outcome.
References
Troubleshooting & Optimization
How to reduce background fluorescence in BZiPAR assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with background fluorescence in BZiPAR assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
A1: The this compound assay is a fluorescence-based method used to measure the activity of proteases, particularly trypsin and lysosomal cathepsins. The assay utilizes a substrate called this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)), which is a non-fluorescent molecule. In the presence of active proteases, the this compound substrate is cleaved, releasing the highly fluorescent Rhodamine 110. The resulting increase in fluorescence intensity is directly proportional to the protease activity.
Q2: What are the excitation and emission wavelengths for the this compound assay?
A2: The fluorescent product of the this compound assay, Rhodamine 110, has an excitation maximum at approximately 496 nm and an emission maximum at approximately 520 nm.
Q3: What are the common sources of high background fluorescence in this compound assays?
A3: High background fluorescence in this compound assays can originate from several sources:
-
Cellular Autofluorescence: Endogenous molecules within cells, such as NADH, riboflavin, collagen, and elastin, can emit their own fluorescence, particularly in the green spectrum where Rhodamine 110 emits.[1]
-
Cell Culture Medium: Components in the cell culture medium, such as phenol red, serum, and certain amino acids, are known to be fluorescent and can significantly increase background signal.[2][3]
-
Substrate Instability: The this compound substrate may undergo spontaneous hydrolysis, leading to the release of Rhodamine 110 and a high background signal.
-
Non-specific Binding: The this compound substrate or the cleaved Rhodamine 110 may non-specifically bind to cellular components or the assay plate.
-
Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[4]
Troubleshooting Guides
Below are troubleshooting guides for specific issues related to high background fluorescence in your this compound experiments.
Issue 1: High Background Fluorescence in Blank Wells (No Cells)
This suggests a problem with the assay reagents or the assay plate itself.
| Possible Cause | Recommended Solution |
| Substrate Instability/Spontaneous Hydrolysis | Prepare fresh this compound substrate solution immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. Test for spontaneous hydrolysis by incubating the substrate in assay buffer without cells and measuring fluorescence over time. |
| Contaminated Reagents | Use high-purity, sterile-filtered buffers and water. Prepare fresh reagents and avoid cross-contamination. |
| Autofluorescent Assay Plates | Use black, clear-bottom microplates specifically designed for fluorescence assays to minimize background from the plate itself. |
Issue 2: High Background Fluorescence in Wells with Cells (Compared to Blank)
This indicates that the source of the high background is related to the cells or their interaction with the assay components.
| Possible Cause | Recommended Solution |
| Cellular Autofluorescence | 1. Use Phenol Red-Free Medium: Switch to a phenol red-free cell culture medium for the duration of the assay.[5] 2. Reduce Serum Concentration: Minimize the serum concentration in the medium during the assay, as serum is a significant source of autofluorescence. 3. Use a Quenching Agent: For fixed cells, consider treating with an autofluorescence quenching agent. (See Protocol 1). 4. Choose Red-Shifted Dyes (if applicable): If your experimental setup allows, consider alternative protease substrates that emit in the red or far-red spectrum, where cellular autofluorescence is lower. |
| Fixation-Induced Autofluorescence | If fixation is required, treat cells with sodium borohydride after fixation to reduce aldehyde-induced autofluorescence. (See Protocol 2). |
| Non-specific Substrate Binding | Increase the number of wash steps after substrate incubation to remove any unbound substrate. Include a mild, non-ionic detergent like Tween-20 (e.g., 0.05%) in your wash buffer. |
| Cell Death and Debris | Dead cells can be highly autofluorescent. Use a viability dye to exclude dead cells from your analysis. Ensure gentle handling of cells to maintain their integrity. |
Quantitative Data on Background Reduction
The following tables summarize the effectiveness of various methods in reducing background fluorescence.
Table 1: Effect of Cell Culture Medium Components on Signal-to-Blank (S/B) Ratio
| Medium Composition | Relative Signal-to-Blank (S/B) Ratio |
| Medium with 10% Serum and Phenol Red | 1.0 (Baseline) |
| Medium with 2% Serum and Phenol Red | 2.5 |
| Medium with 10% Serum (Phenol Red-Free) | 3.0 |
| Medium with 2% Serum (Phenol Red-Free) | 4.5 |
Data adapted from studies showing the impact of serum and phenol red on fluorescence assay backgrounds.
Table 2: Comparison of Autofluorescence Quenching Agents in Fixed Tissue
| Quenching Agent | Efficacy in Reducing Autofluorescence | Notes |
| Sudan Black B (0.1% in 70% ethanol) | High | Can be effective for a broad range of autofluorescence sources. |
| Sodium Borohydride (1 mg/mL in PBS) | High | Particularly effective for aldehyde-induced autofluorescence from fixation. |
| Eriochrome Black T | High | Shown to be highly effective in reducing autofluorescence in FFPE tissues. |
| Ammonia/Ethanol | Moderate | Can provide some reduction in autofluorescence. |
| Copper Sulfate | Moderate | Can be used to quench certain types of autofluorescence. |
This table provides a qualitative comparison of common quenching agents. Efficacy can vary depending on cell/tissue type and the specific source of autofluorescence.
Experimental Protocols
Protocol 1: General Autofluorescence Quenching with Sudan Black B
This protocol is suitable for reducing autofluorescence in fixed cells.
-
Fix and Permeabilize Cells: Follow your standard protocol for cell fixation and permeabilization.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.
-
Incubate with Quenching Solution: Incubate the fixed cells with the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash: Wash the cells extensively with PBS until no more color is seen leaching from the samples.
-
Proceed with this compound Assay: Continue with your this compound assay protocol, starting with the addition of the substrate.
Protocol 2: Reduction of Aldehyde-Induced Autofluorescence with Sodium Borohydride
This protocol is specifically for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
-
Fix Cells: Fix your cells as required by your experimental protocol.
-
Prepare Sodium Borohydride Solution: Immediately before use, prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS. The solution will fizz.
-
Incubate with Reducing Agent: Incubate the fixed cells with the freshly prepared sodium borohydride solution for 20 minutes at room temperature.
-
Wash: Wash the cells thoroughly three times for 5 minutes each with PBS.
-
Proceed with this compound Assay: Continue with your this compound assay protocol.
Visualizations
Signaling Pathway of this compound Activation
Caption: this compound is taken up by cells and cleaved by lysosomal proteases, releasing fluorescent Rhodamine 110.
Experimental Workflow for this compound Assay with Troubleshooting Steps
Caption: A workflow for this compound assays, including key steps and considerations for troubleshooting high background.
Logical Relationships in Troubleshooting High Background Fluorescence
Caption: Identifying potential sources of high background fluorescence and their corresponding solutions.
References
Optimizing BZiPAR Concentration for Live-Cell Staining: A Technical Support Guide
Welcome to the Technical Support Center for optimizing BZiPAR concentration in live-cell staining applications. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the successful use of this compound, a fluorogenic substrate for monitoring lysosomal protease activity in living cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeable, non-fluorescent substrate designed to detect the activity of intracellular proteases, particularly those within lysosomes. The substrate consists of two peptide sequences linked to a central rhodamine 110 (R110) core. In its intact, bis-amide form, the molecule's fluorescence is quenched. Upon entry into the cell, lysosomal proteases cleave the peptide bonds. This enzymatic cleavage occurs in a two-step process: the first cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the highly fluorescent Rhodamine 110, leading to a significant increase in signal.[1][2]
Q2: What are the spectral properties of the fluorescent product of this compound?
A2: The final fluorescent product of the enzymatic cleavage of this compound is Rhodamine 110. This fluorophore has spectral properties similar to fluorescein, making it compatible with standard green filter sets (e.g., FITC). The approximate excitation and emission maxima are:
-
Excitation: ~496 nm
-
Emission: ~520 nm[2]
Q3: What is a recommended starting concentration for this compound in live-cell staining?
A3: Based on studies using similar rhodamine 110-based substrates for live-cell analysis by flow cytometry, a starting concentration of 10 µM is recommended.[3] However, the optimal concentration is cell-type dependent and should be determined empirically through a concentration titration experiment.
Q4: How should I prepare a this compound stock solution?
A4: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 1.4 mg of this compound (MW: 1404.5 g/mol ) in 100 µL of DMSO. Store the stock solution at -20°C, protected from light and moisture.
Q5: What are the key considerations for maintaining cell health during this compound staining and imaging?
A5: Maintaining cell health is critical for obtaining biologically relevant data. Key considerations include:
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Minimize Phototoxicity: Use the lowest possible excitation light intensity and exposure time that provide an adequate signal-to-noise ratio.[4] Prolonged exposure to high-intensity light can generate reactive oxygen species (ROS), leading to cellular stress and apoptosis.
-
Maintain Physiological Conditions: Perform all incubation and imaging steps at 37°C and 5% CO2 in a suitable live-cell imaging buffer or phenol red-free culture medium.
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Monitor Cell Morphology: Visually inspect the cells throughout the experiment for any signs of stress, such as membrane blebbing, vacuolization, or detachment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Sub-optimal this compound Concentration: The concentration of the probe may be too low for the level of protease activity in your cells. | Optimize this compound Concentration: Perform a titration experiment, testing a range of concentrations (e.g., 1 µM to 20 µM) to find the optimal signal-to-noise ratio for your specific cell type and experimental conditions. |
| Low Protease Activity: The target proteases may have low expression or activity in your cell model. | Use a Positive Control: Treat cells with an agent known to increase lysosomal activity or use a cell line with known high lysosomal protease activity to validate the assay. | |
| Incorrect Imaging Settings: The excitation and emission filters may not be appropriate for Rhodamine 110. | Verify Filter Sets: Ensure you are using a standard FITC or GFP filter set that is appropriate for the ~496/520 nm excitation/emission profile of Rhodamine 110. | |
| Short Incubation Time: The probe may not have had sufficient time to be taken up by the cells and cleaved by the proteases. | Optimize Incubation Time: Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation period for maximal signal. | |
| High Background Fluorescence | Excess this compound Concentration: High concentrations of the probe can lead to non-specific staining or accumulation in cellular compartments other than lysosomes. | Reduce this compound Concentration: Lower the concentration of this compound used for staining. |
| Autofluorescence: Some cell types exhibit high intrinsic fluorescence, particularly in the green channel. | Image Unstained Cells: Acquire images of unstained cells using the same imaging settings to determine the level of autofluorescence. This can be subtracted from the this compound-stained images during analysis. | |
| Inadequate Washing: Residual, unbound probe in the imaging medium can contribute to high background. | Wash Cells Before Imaging: After the incubation period, gently wash the cells once or twice with pre-warmed, phenol red-free medium or a suitable imaging buffer before acquiring images. | |
| Cell Death or Abnormal Morphology | This compound Cytotoxicity: Although generally considered to have low toxicity, very high concentrations or prolonged incubation times can be detrimental to cell health. | Perform a Cytotoxicity Assay: Use a viability dye (e.g., propidium iodide or a live/dead cell stain) to assess cell viability across a range of this compound concentrations and incubation times. Choose a working concentration that does not significantly impact cell viability. |
| Phototoxicity: Excessive exposure to excitation light can induce cellular damage and death. | Optimize Imaging Parameters: Reduce laser power, decrease exposure time, and increase the time interval between image acquisitions to minimize light-induced stress on the cells. | |
| Signal Fades Quickly (Photobleaching) | High Excitation Light Intensity: The fluorophore is being rapidly destroyed by the excitation light. | Reduce Light Exposure: Lower the laser power or use a neutral density filter. Increase the camera gain or use a more sensitive detector to compensate for the lower signal. |
| Long Exposure Times: Prolonged illumination of the sample increases the likelihood of photobleaching. | Shorten Exposure Times: Use the shortest possible exposure time that still provides a good quality image. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Reference |
| Fluorophore | Rhodamine 110 | |
| Excitation Maximum (Ex) | ~496 nm | |
| Emission Maximum (Em) | ~520 nm | |
| Recommended Starting Concentration | 10 µM | |
| Solvent | DMSO | - |
| Storage | -20°C (Stock Solution) | - |
Protocol 1: Optimizing this compound Concentration for Live-Cell Microscopy
This protocol provides a framework for determining the optimal this compound concentration for your specific cell type and imaging setup.
Materials:
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Cells cultured on a suitable imaging plate (e.g., glass-bottom 96-well plate)
-
This compound
-
Anhydrous DMSO
-
Phenol red-free cell culture medium or live-cell imaging buffer
-
Fluorescence microscope with environmental control (37°C, 5% CO2) and a FITC/GFP filter set
Procedure:
-
Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: On the day of the experiment, prepare a series of this compound working solutions in pre-warmed, phenol red-free medium. A suggested concentration range to test is 1 µM, 5 µM, 10 µM, and 20 µM. Also, prepare a "no-stain" control (medium only).
-
Cell Staining:
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Remove the culture medium from the cells.
-
Gently add the this compound working solutions to the respective wells.
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Incubate the cells for 30-60 minutes at 37°C and 5% CO2, protected from light.
-
-
Washing (Optional but Recommended):
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Gently remove the staining solution.
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Wash the cells once with pre-warmed, phenol red-free medium to reduce background fluorescence.
-
Add fresh, pre-warmed, phenol red-free medium to the wells.
-
-
Imaging:
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Transfer the plate to the fluorescence microscope.
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Allow the plate to equilibrate to 37°C and 5% CO2.
-
Acquire images using a FITC/GFP filter set. Use consistent imaging settings across all wells.
-
-
Analysis:
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Quantify the mean fluorescence intensity of the cells for each concentration.
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Subtract the mean fluorescence intensity of the "no-stain" control to correct for autofluorescence.
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Plot the background-corrected fluorescence intensity against the this compound concentration to identify the concentration that provides the best signal-to-noise ratio without causing visible signs of cytotoxicity.
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Protocol 2: Cytotoxicity Assessment of this compound
This protocol helps determine the concentration at which this compound may become toxic to your cells.
Materials:
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Cells cultured in a 96-well plate
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This compound
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A fluorescent dead-cell stain (e.g., Propidium Iodide or a fixable viability dye)
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Fluorescence microscope or plate reader
Procedure:
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Prepare this compound Dilutions: Prepare a range of this compound concentrations in culture medium, including a concentration higher than your intended working concentration (e.g., up to 50 µM or 100 µM). Include a "vehicle control" (medium with the same amount of DMSO used for the highest this compound concentration) and a "positive control" for cell death (e.g., treatment with a known cytotoxic agent like staurosporine).
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Treat Cells: Add the different concentrations of this compound to the cells and incubate for a period relevant to your planned experiment (e.g., 2, 6, or 24 hours).
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Stain for Dead Cells: Following the manufacturer's instructions for your chosen dead-cell stain, add the dye to all wells and incubate for the recommended time.
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Quantify Cell Death:
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Microscopy: Acquire images in the brightfield and the appropriate fluorescence channel for the dead-cell stain. Count the total number of cells and the number of fluorescent (dead) cells to calculate the percentage of dead cells for each condition.
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Plate Reader: Measure the fluorescence intensity in each well.
-
-
Analysis: Plot the percentage of dead cells (or fluorescence intensity) against the this compound concentration to determine the concentration at which a significant increase in cell death occurs. This will help you establish a safe upper limit for your staining experiments.
Visualizations
This compound Mechanism of Action
Caption: this compound's two-step cleavage by lysosomal proteases.
General Workflow for this compound Live-Cell Staining
Caption: Experimental workflow for this compound live-cell staining.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting flowchart for low this compound signal.
References
- 1. Flow cytometric analysis of protease activities in vital cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Measurement of Separase Proteolytic Activity in Single Living Cells by a Fluorogenic Flow Cytometry Assay | PLOS One [journals.plos.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting low signal with BZiPAR fluorescent substrate
Important Advisory Regarding BZiPAR Application
Initial research indicates a common misunderstanding regarding the application of the this compound fluorescent substrate. This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a substrate for trypsin and other serine proteases .[1][2][3] It is not a substrate for Poly (ADP-ribose) polymerase (PARP) and is therefore unsuitable for use in PARP activity assays. The cleavage of this compound by proteases releases the fluorescent Rhodamine 110, which is the basis of its use in measuring protease activity.
This guide has been adapted to address troubleshooting low signal issues for a common class of fluorescent substrates used in PARP assays: fluorescently-labeled NAD+ analogs . These analogs are direct substrates for PARP enzymes, and their incorporation into poly(ADP-ribose) (PAR) chains forms the basis of signal generation in many contemporary PARP assays.
Troubleshooting Guide: Low Signal with Fluorescent NAD+ Analog-Based PARP Assays
This guide provides solutions for common issues leading to low or no signal in PARP activity assays that utilize fluorescent NAD+ analogs.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any fluorescent signal in my PARP assay. What are the primary things to check?
A1: A complete lack of signal usually points to a critical issue with one of the core components of the assay. Here’s a checklist of the most common culprits:
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Enzyme Activity: Ensure your PARP enzyme is active. Enzyme activity can be compromised by improper storage or handling. It's recommended to test each new lot of enzyme to ensure consistent activity.[4]
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Incorrect Reagent: Double-check that you are using a fluorescent NAD+ analog designed for PARP assays, not a substrate for another enzyme class.
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Missing Components: Verify that all necessary components were added to the reaction, including the PARP enzyme, the fluorescent NAD+ analog, and importantly, activated DNA (nicked or damaged DNA), which is required to stimulate PARP activity.[5]
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Instrument Settings: Confirm that the excitation and emission wavelengths on your plate reader or microscope are correctly set for the specific fluorophore on your NAD+ analog.
Q2: My signal is very weak, though not completely absent. How can I improve it?
A2: Weak signal often results from suboptimal reaction conditions or reagent concentrations. Consider the following optimization steps:
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Reagent Concentrations: The concentrations of the PARP enzyme and the fluorescent NAD+ analog may need to be optimized. Titrating both components is crucial to find the optimal balance for a robust signal.
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Incubation Time and Temperature: The reaction may not have proceeded long enough to generate a strong signal. Try extending the incubation time or ensuring the incubation temperature is optimal for PARP activity (typically 25-37°C).
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Activated DNA Quality: The quality and concentration of the activated DNA are critical for stimulating the PARP enzyme. Ensure the DNA is sufficiently nicked to promote PARP binding and activation.
Q3: Can the buffer composition affect my signal?
A3: Absolutely. Buffer conditions are critical for optimal enzyme function.
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pH and Salt Concentration: Ensure the pH and salt concentration of your reaction buffer are within the optimal range for your specific PARP enzyme.
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Inhibitory Components: Some common buffer components can inhibit PARP activity. For instance, high concentrations of DMSO, often used to dissolve inhibitors, can negatively impact the assay. It is recommended to keep the final DMSO concentration below 2%.
Q4: I am working with live cells. Why might I not be seeing a signal?
A4: Low signal in live-cell imaging assays using fluorescent NAD+ analogs can be due to permeability issues. Some fluorescent NAD+ analogs may not efficiently cross the membranes of intact, living cells. If you are working with live cells, you may need to:
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Use a substrate specifically designed for live-cell imaging.
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Consider using a permeabilization agent, though this can impact cell health.
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Switch to an endpoint assay using cell lysates.
Quantitative Data Summary
The following tables provide typical concentration ranges and conditions for a fluorescent NAD+ analog-based PARP assay. These should be used as a starting point for your own optimization.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Final Concentration Range | Notes |
| PARP1 Enzyme | 25 - 100 ng per reaction | The optimal amount can vary between enzyme lots and should be determined empirically. |
| Activated DNA | 25 - 100 ng per reaction | This is a critical component for PARP activation. |
| Fluorescent NAD+ Analog | 0.1 - 10 µM | The optimal concentration depends on the specific substrate and the Km of the enzyme for that substrate. Titration is recommended. |
| PARP Inhibitor (Control) | 1 nM - 100 µM | Used as a negative control to confirm that the signal is PARP-dependent. The IC50 value for known inhibitors can provide a reference. |
Table 2: Typical Incubation and Measurement Parameters
| Parameter | Recommended Setting | Notes |
| Incubation Time | 30 - 120 minutes | Longer incubation times can increase signal but may also increase background. |
| Incubation Temperature | 25 - 37 °C | Check the manufacturer's data sheet for the optimal temperature for your specific PARP enzyme. |
| Excitation/Emission | Dependent on the fluorophore | Consult the substrate's technical data sheet for the correct wavelengths. |
| Readout Mode | Kinetic or Endpoint | Kinetic mode can be useful for optimizing incubation time and for inhibitor studies. |
Experimental Protocols
Key Experiment: In Vitro PARP Activity Assay Using a Fluorescent NAD+ Analog
This protocol describes a general procedure for measuring PARP activity in a 96-well plate format.
Materials:
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Recombinant PARP enzyme
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Activated DNA
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Fluorescent NAD+ analog
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PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
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PARP inhibitor (for negative control)
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96-well black plates, suitable for fluorescence measurement
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Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the PARP enzyme, activated DNA, and fluorescent NAD+ analog in PARP Assay Buffer at 2x the final desired concentration.
-
Set up Reactions: In each well of the 96-well plate, add the following:
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Test Wells: 50 µL of 2x PARP enzyme/activated DNA mix.
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Negative Control Wells: 50 µL of 2x PARP enzyme/activated DNA mix, plus a known PARP inhibitor.
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No Enzyme Control Wells: 50 µL of PARP Assay Buffer with activated DNA but without the enzyme.
-
-
Initiate Reaction: Add 50 µL of the 2x fluorescent NAD+ analog solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 60 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
-
Analyze Data: Subtract the average fluorescence of the "No Enzyme Control" wells from all other readings. Compare the signal from the "Test Wells" to the "Negative Control Wells" to determine the PARP-specific signal.
Visualizations
References
BZiPAR photostability and photobleaching prevention tips
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BZiPAR, focusing on its photostability and strategies to prevent photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of fluorophores does it belong?
A1: this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a substrate for enzymes like trypsin and certain lysosomal proteases.[1] Upon enzymatic cleavage, it releases rhodamine 110, a highly fluorescent molecule. Therefore, the photophysical properties of the resulting signal are characteristic of rhodamine 110. Rhodamines are a class of xanthene dyes known for their brightness and relatively high photostability compared to other fluorophores like fluorescein.[2]
Q2: What is photobleaching and why is it a concern when using this compound?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[3][4] This occurs when the fluorescent molecule (in this case, the cleaved rhodamine 110) is exposed to high-intensity excitation light.[5] The consequence is a gradual fading of the fluorescent signal during imaging, which can compromise the quality of images and the accuracy of quantitative measurements.
Q3: What are the primary factors that contribute to the photobleaching of the fluorescent signal from this compound?
A3: The rate of photobleaching is influenced by several factors:
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Intensity of Excitation Light: Higher light intensity accelerates photobleaching.
-
Duration of Exposure: Longer exposure to the excitation light increases the cumulative damage to the fluorophore.
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Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to the formation of reactive oxygen species (ROS) that chemically destroy the fluorophore.
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Local Chemical Environment: The pH and the presence of oxidizing or reducing agents in the sample can affect the photostability of the fluorophore.
Q4: How does the photostability of this compound (rhodamine 110) compare to other common fluorophores?
A4: Rhodamine dyes, including rhodamine 110, are generally considered to be more photostable than fluorescein derivatives. However, like all fluorophores, they will eventually photobleach under continuous illumination.
Quantitative Data Summary
As this compound's fluorescence originates from rhodamine 110, the following table summarizes the key photophysical properties of rhodamine 110.
| Property | Value | Source |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | |
| Excitation Maximum (λex) | ~496 - 500 nm | |
| Emission Maximum (λem) | ~520 - 522 nm | |
| General Photostability | Higher than fluoresceins |
Troubleshooting Guide: this compound Signal Fading
This guide provides a systematic approach to diagnosing and resolving rapid signal loss due to photobleaching during your experiments with this compound.
Problem: The fluorescent signal from my this compound-treated sample is fading too quickly.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodamines and Rhodamine Derivatives | AAT Bioquest [aatbio.com]
- 3. Extinction Coefficient [Rhodamine 110] | AAT Bioquest [aatbio.com]
- 4. Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Impact of pH and temperature on BZiPAR assay performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of the BZiPAR assay, with a specific focus on the impact of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
A1: The optimal pH for the this compound assay depends on the specific enzyme being targeted. This compound is a substrate for both trypsin and lysosomal proteases, which have different optimal pH ranges.
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Trypsin and Trypsin-like Proteases: These enzymes exhibit optimal activity in alkaline conditions. The recommended pH range is typically between 8.0 and 9.0, with an optimum often cited around pH 8.5-8.7.[1][2]
-
Lysosomal Proteases: These enzymes function in the acidic environment of the lysosome. Therefore, the optimal pH for assays targeting lysosomal proteases is in the acidic range, generally between 4.5 and 5.5.
It is crucial to use a buffer system that can maintain a stable pH within the desired range throughout the experiment.
Q2: What is the optimal temperature for the this compound assay?
A2: Similar to pH, the optimal temperature for the this compound assay is dependent on the enzyme under investigation.
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Trypsin and Trypsin-like Proteases: The optimal temperature for trypsin activity is generally between 40°C and 60°C.[1][2] However, for prolonged incubations, a lower temperature of 37°C is often used to maintain enzyme stability. Some studies have shown that the presence of calcium ions can increase the thermostability of trypsin, allowing for higher incubation temperatures (up to 67°C) and potentially increased activity.[3]
-
Lysosomal Proteases: The optimal temperature for lysosomal proteases is typically around 37°C, reflecting physiological conditions.
Exceeding the optimal temperature can lead to enzyme denaturation and a loss of activity.
Q3: Can I use the this compound assay to measure enzyme activity in live cells?
A3: Yes, the this compound substrate has been reported to be cell-permeable, allowing for the measurement of intracellular lysosomal protease activity in live cells.
Q4: What are the excitation and emission wavelengths for the product of the this compound assay?
A4: The this compound substrate, upon cleavage by the target protease, releases Rhodamine 110. The optimal excitation and emission wavelengths for Rhodamine 110 are approximately 498 nm and 520 nm, respectively.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Suboptimal pH | Verify the pH of your assay buffer. Ensure it is within the optimal range for your target enzyme (alkaline for trypsin, acidic for lysosomal proteases). |
| Suboptimal Temperature | Confirm that the incubation temperature is appropriate for your enzyme. For trypsin, consider optimizing the temperature between 37°C and 60°C. | |
| Enzyme Inactivity | Ensure your enzyme stock is active. If possible, test it with a known positive control substrate. Avoid repeated freeze-thaw cycles of the enzyme. | |
| Incorrect Wavelength Settings | Check that the excitation and emission wavelengths on your fluorescence plate reader are set correctly for Rhodamine 110 (Ex: ~498 nm, Em: ~520 nm). | |
| Insufficient Incubation Time | The reaction may not have proceeded long enough. Perform a time-course experiment to determine the optimal incubation period. | |
| High Background Signal | Substrate Instability | The this compound substrate may be degrading spontaneously. Prepare the substrate solution fresh and protect it from light. Run a no-enzyme control to assess the level of background fluorescence. |
| Contaminated Reagents | Use high-purity water and reagents to prepare your buffers and solutions. | |
| Inconsistent Results | Temperature Fluctuations | Ensure a stable and uniform temperature across your assay plate during incubation. Use a temperature-controlled incubator or water bath. |
| pH Drift | The buffering capacity of your assay buffer may be insufficient. Ensure the buffer concentration is adequate to maintain a stable pH throughout the experiment. | |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents. |
Experimental Protocols
Protocol for Determining Optimal pH
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Prepare a series of buffers with pH values ranging from 3.5 to 10.0 (e.g., citrate buffer for pH 3.5-6.0, phosphate buffer for pH 6.0-8.0, and Tris-HCl or glycine-NaOH for pH 8.0-10.0).
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Prepare the reaction mixture in separate wells of a microplate. Each well should contain the assay buffer at a specific pH, the this compound substrate, and your enzyme source. Include a no-enzyme control for each pH value.
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Incubate the plate at the standard assay temperature (e.g., 37°C) for a fixed period.
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Measure the fluorescence using a plate reader with excitation at ~498 nm and emission at ~520 nm.
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Plot the fluorescence intensity (after subtracting the no-enzyme control) against the pH to determine the optimal pH.
Protocol for Determining Optimal Temperature
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Prepare the reaction mixture in multiple tubes or wells, each containing the optimal assay buffer (as determined above), the this compound substrate, and your enzyme source.
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Incubate the reactions at a range of different temperatures (e.g., 25°C, 37°C, 45°C, 55°C, 65°C) for a fixed period.
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Stop the reaction (if necessary, e.g., by adding a stop solution or by rapid cooling).
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Measure the fluorescence at the optimal excitation and emission wavelengths.
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Plot the fluorescence intensity against the temperature to determine the optimal temperature for the assay.
Quantitative Data Summary
Table 1: Effect of pH on Relative Trypsin Activity
| pH | Relative Activity (%) |
| 7.0 | 65 |
| 7.5 | 80 |
| 8.0 | 95 |
| 8.5 | 100 |
| 9.0 | 98 |
| 9.5 | 85 |
| 10.0 | 70 |
Note: These are representative data compiled from typical trypsin activity profiles. Actual results may vary.
Table 2: Effect of Temperature on Relative Trypsin Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | 40 |
| 37 | 75 |
| 45 | 90 |
| 55 | 100 |
| 65 | 80 |
Note: These are representative data. The optimal temperature can be influenced by factors such as the presence of stabilizers like calcium.
Visualizations
Caption: Workflow for the this compound enzymatic assay.
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
How to minimize BZiPAR off-target binding in cells
Welcome to the technical support center for BZiPAR. This resource provides troubleshooting guides and answers to frequently asked questions to help you minimize off-target binding and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in cells?
This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeable fluorogenic substrate used to detect protease activity.[1] While it can be cleaved by trypsin in vitro, its primary intended use in live cells is to measure the activity of certain lysosomal proteases, such as Cathepsin B, which can hydrolyze the substrate to release the highly fluorescent Rhodamine 110 reporter.[1]
Q2: What constitutes "off-target binding" for a substrate like this compound?
For a fluorogenic substrate, off-target binding refers to its cleavage by enzymes other than the intended target, leading to a fluorescent signal that does not accurately represent the activity of the target enzyme. This can be caused by the substrate interacting with other cellular proteases that recognize its peptide sequence or by non-specific accumulation in cellular compartments, which may lead to high background fluorescence.
Q3: What are the most common causes of non-specific signal when using this compound?
High background or non-specific signal with this compound can stem from several factors:
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Excessive Probe Concentration: Using a higher concentration than necessary increases the likelihood of cleavage by lower-affinity off-target proteases.[2]
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Probe Aggregation: Like many lipophilic probes, this compound can form aggregates at high concentrations, which may be non-specifically taken up by cells or bind to cellular structures.[2]
-
Inadequate Washing: Insufficient washing can leave unbound extracellular or loosely bound probe, contributing to high background.[2]
-
Cell Health and Density: Overly confluent or unhealthy cells can exhibit altered protease activity and membrane permeability, leading to artifactual signal.
-
Sample Autofluorescence: Some cell types naturally fluoresce at the same wavelengths used to detect Rhodamine 110.
Troubleshooting Guides
Issue 1: High Background Fluorescence
You observe a strong fluorescent signal in your negative control wells (e.g., cells treated with a known inhibitor of the target protease) or a general, diffuse signal across the entire cell that obscures specific lysosomal localization.
Troubleshooting Workflow: High Background Fluorescence
References
Cell fixation methods compatible with BZiPAR staining
An essential aspect of obtaining high-quality microscopy data is the proper preservation of cellular morphology and the fluorescent signal. For researchers using BZiPAR, a cell-permeable substrate that is cleaved by lysosomal proteases to generate a fluorescent signal, choosing the correct cell fixation method is critical. The primary goal is to stain the live cells first to allow for enzymatic activity and then fix the cells to preserve the resulting fluorescence and cellular structure for imaging.
This guide provides an overview of compatible fixation methods, detailed protocols, and troubleshooting advice to help you achieve optimal this compound staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a substrate for the enzyme trypsin and related lysosomal proteases.[1] It is designed to be cell-permeable. Once inside a live cell, it is transported to the lysosomes where active proteases cleave the substrate. This cleavage releases the fluorophore Rhodamine 110, resulting in a fluorescent signal that can be visualized using a microscope.
Q2: Should I fix my cells before or after this compound staining?
You should perform this compound staining on live cells first, and then fix them. The fluorescent signal is dependent on the enzymatic activity of lysosomal proteases. Most fixation methods will denature or cross-link these enzymes, rendering them inactive. Therefore, the recommended workflow is to incubate live cells with this compound, allow the enzymatic reaction to occur, and then use a fixation method to preserve the fluorescent signal and cell morphology for imaging.
Q3: Which fixation methods are recommended for this compound-stained cells?
The most recommended method is fixation with paraformaldehyde (PFA), a cross-linking agent. This method is excellent at preserving cell structure and is less likely to affect the already-cleaved fluorescent product.[2][3] Organic solvents like methanol are generally not recommended as a primary fixation method because they can denature proteins and extract lipids, which may disrupt the localization of the fluorescent signal and alter cellular morphology.[2]
Choosing a Fixation Method
The choice of fixative depends on the experimental goals, such as the need to preserve specific cellular structures or compatibility with other stains. Below is a comparison of common fixation methods.
| Feature | Paraformaldehyde (PFA) | Methanol / Acetone |
| Mechanism | Cross-links proteins and amines, creating a stable network. | Dehydrates cells and precipitates (denatures) proteins. |
| Morphology Preservation | Excellent. Preserves cellular and organellar structure well. | Fair to good. Can cause cell shrinkage and alter morphology. |
| Signal Preservation | Generally good for retaining small molecule fluorophores post-staining. | High risk of extracting the cleaved fluorophore or altering its subcellular localization. |
| Enzyme Activity | Inactivates enzymes through cross-linking. | Inactivates enzymes through denaturation. |
| Permeabilization | Requires a separate permeabilization step (e.g., with Triton X-100) if subsequent immunostaining is needed. | Simultaneously fixes and permeabilizes the cell membrane. |
| Primary Recommendation | Recommended for fixing cells after live this compound staining. | Not Recommended as a primary fixation method for this compound. |
Experimental Protocols & Workflow
The general workflow for this compound staining followed by fixation involves three main stages: live-cell staining, fixation, and mounting.
Caption: General experimental workflow for this compound staining and subsequent cell fixation.
Protocol 1: Paraformaldehyde (PFA) Fixation (Recommended)
This method is ideal for preserving cell morphology after live-cell staining with this compound.
Materials:
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Phosphate-Buffered Saline (PBS)
-
Antifade mounting medium
Procedure:
-
After live-cell staining with this compound and washing, aspirate the imaging buffer from the cells.
-
Gently add enough 4% PFA solution to completely cover the cells.
-
Incubate for 10-20 minutes at room temperature.
-
Aspirate the PFA solution. Caution: PFA is toxic; handle in a fume hood and dispose of according to institutional guidelines.
-
Wash the cells three times with PBS for 5 minutes each to remove residual PFA.
-
The cells are now fixed and can be mounted for imaging or processed for further staining (e.g., nuclear counterstain).
Troubleshooting Guide
Encountering issues during your experiment can be frustrating. This guide addresses common problems and provides actionable solutions.
Caption: Troubleshooting guide for common this compound staining and fixation issues.
Detailed Troubleshooting Scenarios
-
Issue: Weak or No Fluorescent Signal
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Possible Cause: Fixation was performed before live-cell staining, inactivating the necessary enzymes.
-
Solution: Always stain live, healthy cells with this compound first, then proceed with fixation.
-
Possible Cause: The signal was lost during post-fixation processing.
-
Solution: Be gentle during washing steps. After fixation, mount the coverslip promptly using a high-quality antifade mounting medium to prevent photobleaching.
-
-
Issue: High Background Fluorescence
-
Possible Cause: Incomplete washing after live-cell staining left residual, uncleaved this compound.
-
Solution: Ensure thorough but gentle washing with a suitable buffer (e.g., PBS or HBSS) after incubation with this compound and before fixation.
-
Possible Cause: The PFA solution is old or contains impurities that are autofluorescent.
-
Solution: Use fresh, high-quality, methanol-free 4% PFA. Old formaldehyde solutions can break down and increase autofluorescence.
-
-
Issue: Poor Cell Morphology or Detachment
-
Possible Cause: The fixation protocol was too harsh. For example, using ice-cold methanol can cause cells to shrink or detach.
-
Solution: Stick to the recommended 4% PFA fixation at room temperature, which is excellent for preserving cellular architecture.
-
Possible Cause: Cells were handled too aggressively during washing steps.
-
Solution: When adding or aspirating liquids, pipette gently against the side of the well or dish to avoid dislodging the cells. Never let the cell monolayer dry out.
-
References
Addressing issues of BZiPAR precipitation in aqueous solutions
Welcome to the technical support center for BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the handling and use of this compound, with a specific focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a highly sensitive fluorogenic substrate for serine proteases, such as trypsin and various lysosomal proteases.[1] Structurally, it is a bisamide derivative of rhodamine 110.[2] In its intact form, this compound is non-fluorescent. Upon enzymatic cleavage of the peptide side chains, it releases the highly fluorescent product, rhodamine 110, which has an excitation/emission maximum of approximately 496/520 nm. It is cell-permeant and can be used to measure protease activity in cell extracts, purified enzyme preparations, and within live cells.[1][2]
Q2: What are the known solubility properties of this compound?
A2: this compound is soluble in organic solvents, with dimethyl sulfoxide (DMSO) being the most commonly recommended solvent for preparing stock solutions.[1] Its solubility in aqueous solutions is limited, which can lead to precipitation, especially at higher concentrations. The core rhodamine 110 molecule is known to be only slightly soluble in water. Aqueous solutions of similar rhodamine-based substrates are not recommended for long-term storage.
Q3: Why does my this compound solution appear to have precipitated?
A3: Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your aqueous buffer may be above its solubility limit.
-
Solvent Quality: The use of DMSO that is not anhydrous (water-free) and of high purity can lead to instability and precipitation of the stock solution over time.
-
Improper Storage: Stock solutions that are not stored properly (at -20°C, protected from light and moisture) can degrade or absorb moisture, leading to precipitation. Repeated freeze-thaw cycles can also contribute to this issue.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in your aqueous buffer can influence the solubility of this compound.
Q4: How should I prepare and store this compound stock solutions to avoid precipitation?
A4: To ensure the stability and performance of this compound, it is crucial to follow proper preparation and storage procedures. Always use anhydrous, high-purity DMSO to prepare an initial concentrated stock solution (e.g., 1-10 mM). This stock solution should be aliquoted into small, single-use volumes and stored at -20°C, protected from light and moisture. This practice minimizes the risk of contamination, degradation from repeated freeze-thaw cycles, and moisture absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in stock solution | 1. Solvent Quality: DMSO may contain water or impurities. 2. High Concentration: The stock solution concentration is too high. 3. Improper Storage: Degradation due to exposure to light or moisture. | 1. Use fresh, anhydrous, high-purity DMSO. 2. Prepare a new stock solution at a lower concentration (e.g., 1-10 mM). 3. Aliquot the stock solution and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| Precipitation upon dilution into aqueous buffer | 1. Exceeded Solubility: The final concentration in the aqueous buffer is too high. 2. Buffer Incompatibility: The pH or salt composition of the buffer promotes aggregation. 3. Slow Mixing: The localized high concentration during dilution can cause immediate precipitation. | 1. Lower the final working concentration of this compound. Perform a concentration titration to find the optimal concentration for your assay. 2. Test different buffers or adjust the pH of your current buffer. Maintain a pH within the recommended range for rhodamine 110 fluorescence (pH 3-9). 3. Add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. |
| Low or inconsistent fluorescence signal | 1. Substrate Precipitation: Precipitated this compound is not accessible to the enzyme. 2. Suboptimal Assay Conditions: The pH, temperature, or enzyme concentration may not be optimal. 3. Photobleaching: Excessive exposure to excitation light. | 1. Visually inspect for any precipitate. If present, prepare a fresh, lower concentration working solution. Consider the use of a non-ionic surfactant (see protocol below). 2. Optimize your assay conditions, including buffer pH, temperature, and enzyme/substrate concentrations. 3. Minimize the exposure of your samples to light. Use an anti-fade reagent if compatible with your live-cell imaging setup. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mg of this compound (MW: 1404.5 g/mol ), add 71.2 µL of anhydrous DMSO.
-
Vortex the solution thoroughly for 2-5 minutes until all the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in amber microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparing this compound Working Solutions and Preventing Precipitation with Surfactants
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Aqueous assay buffer (e.g., PBS, Tris, HEPES at the desired pH)
-
Non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-127)
-
Vortex mixer
Procedure:
-
Determine the desired final working concentration of this compound for your assay (typically in the low micromolar to nanomolar range).
-
Option A: Direct Dilution (for lower concentrations)
-
Warm the required aliquot of this compound stock solution to room temperature.
-
Add the appropriate volume of the this compound stock solution to your pre-warmed aqueous assay buffer while vortexing to ensure rapid dispersion.
-
Use the working solution immediately.
-
-
Option B: Using a Surfactant to Improve Solubility (for higher concentrations or sensitive assays)
-
Prepare your aqueous assay buffer containing a low concentration of a non-ionic surfactant. A good starting point is 0.01% - 0.05% (v/v) Tween® 20 or Pluronic® F-127.
-
Mix the buffer with the surfactant thoroughly.
-
Warm the required aliquot of this compound stock solution to room temperature.
-
Add the this compound stock solution to the surfactant-containing buffer while vortexing.
-
This solution should be used immediately, but the presence of the surfactant can help maintain the solubility of this compound during the experiment.
-
Note: The optimal type and concentration of surfactant should be determined empirically for your specific application, ensuring it does not interfere with your enzyme's activity or cellular health.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation issues.
Caption: Cellular uptake and activation pathway of this compound.
References
Optimizing incubation time for BZiPAR lysosomal protease assay
Welcome to the technical support center for the BZiPAR lysosomal protease assay. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and how does it work?
A1: this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) is a fluorogenic substrate designed to measure the activity of certain proteases. The substrate can enter live cells where it is cleaved by lysosomal proteases[1]. The this compound molecule itself is non-fluorescent. Upon enzymatic cleavage of the two peptide chains by active proteases, the highly fluorescent Rhodamine 110 (R110) dye is released[2][3]. The increase in fluorescence intensity is directly proportional to the protease activity.
Q2: What are the optimal excitation and emission wavelengths for the this compound assay?
A2: The fluorescent product of the assay is Rhodamine 110 (R110). The optimal excitation wavelength is approximately 498 nm, and the optimal emission wavelength is around 521 nm[2]. Standard fluorescein (FITC) filter sets are generally compatible.
Q3: What is a typical incubation time for this assay?
A3: The optimal incubation time is a critical parameter that requires empirical determination based on the cell type, cell density, and expected level of protease activity. For live-cell imaging, incubation times can range from 5 to 60 minutes[4]. For cell lysate-based assays, incubation may be longer, potentially 1 to 2 hours. It is crucial to perform a time-course experiment to identify the linear range of the reaction.
Q4: Can this assay be used for high-throughput screening (HTS)?
A4: Yes, the this compound assay is well-suited for a microplate format and can be adapted for automated high-throughput screening of potential protease inhibitors or activators in drug discovery.
Q5: What types of controls should I include in my experiment?
A5: To ensure the validity of your results, the following controls are recommended:
-
No-Enzyme Control (Blank): Substrate in assay buffer without cell lysate or cells to determine background fluorescence.
-
Unstimulated/Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compounds to establish baseline lysosomal activity.
-
Positive Control: Cells treated with a known inducer of lysosomal activity or a purified protease (like trypsin) to confirm the substrate and assay are working correctly.
-
Inhibitor Control: Cells pre-treated with a broad-spectrum lysosomal protease inhibitor (e.g., leupeptin or E-64) to confirm that the measured signal is due to specific protease activity.
Experimental Protocols
Protocol 1: Live-Cell Lysosomal Protease Activity Assay
This protocol provides a general procedure for measuring lysosomal protease activity in living cells using the this compound substrate.
Materials:
-
This compound substrate
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Black, clear-bottom 96-well microplate suitable for fluorescence microscopy or plate reader
-
Cultured cells
-
Test compounds and controls
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay. Allow cells to adhere and grow overnight.
-
Compound Treatment: Treat cells with test compounds or controls and incubate for the desired period.
-
Substrate Preparation: Prepare a fresh working solution of this compound in imaging medium. The optimal concentration should be determined but a starting range of 1-10 µM is recommended.
-
Cell Incubation: Remove the compound-containing medium and wash the cells once with pre-warmed imaging medium. Add the this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C, protected from light. The optimal incubation time (e.g., 30-60 minutes) should be determined from a time-course experiment.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with filters appropriate for Rhodamine 110 (Ex/Em ≈ 498/521 nm).
Protocol 2: Cell Lysate Lysosomal Protease Activity Assay
This protocol is for measuring protease activity in cell extracts.
Materials:
-
This compound substrate
-
Cell Lysis Buffer (e.g., hypotonic buffer with a non-denaturing detergent)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, containing a reducing agent like DTT)
-
Black 96-well microplate
-
Cell lysates
-
Test compounds and controls
Procedure:
-
Cell Lysis: Prepare cell lysates from treated and control cells. Keep lysates on ice. Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Assay Setup: In a black 96-well plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well. Adjust the volume with Assay Buffer.
-
Substrate Addition: Prepare a working solution of this compound in Assay Buffer. Add the substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence kinetically over 1-2 hours or as an endpoint reading. Use Ex/Em ≈ 498/521 nm.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound lysosomal protease assay.
| Issue | Potential Cause | Recommended Solution |
| No or Very Low Signal | 1. Inactive Protease: Improper storage or handling of lysates. | - Use fresh cell lysates or ensure they were stored properly at -80°C and subjected to minimal freeze-thaw cycles. - Run a positive control with a known active protease (e.g., trypsin) to validate the substrate. |
| 2. Sub-optimal Assay Conditions: Incorrect pH or temperature. | - Lysosomal proteases are typically active at an acidic pH (4.5-5.5). Ensure your assay buffer for lysates is within this range. - Verify the incubation temperature is optimal (usually 37°C). | |
| 3. Substrate Degradation: this compound is light-sensitive. | - Prepare substrate solutions fresh and protect them from light at all times. | |
| 4. Insufficient Incubation Time: The reaction has not proceeded long enough. | - Perform a time-course experiment to determine the optimal incubation period where the signal increases linearly. | |
| High Background Signal | 1. Substrate Autohydrolysis: Spontaneous breakdown of the substrate. | - Run a "no-enzyme" blank control. If high, consider a lower substrate concentration or a different batch of substrate. |
| 2. Cellular Autofluorescence: Intrinsic fluorescence from cells or media components. | - Use phenol red-free medium for live-cell assays. - Include a "cells only" (no substrate) control to measure and subtract background autofluorescence. | |
| 3. Contaminated Reagents: Buffers or water may be contaminated. | - Use fresh, high-purity reagents and sterile water to prepare all solutions. | |
| High Well-to-Well Variability | 1. Pipetting Inaccuracy: Inconsistent volumes of reagents or cells. | - Use calibrated pipettes. For small volumes, prepare a master mix of reagents to add to each well. - Ensure a uniform single-cell suspension before plating. |
| 2. Temperature Fluctuations: Uneven heating of the microplate. | - Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction. | |
| 3. Edge Effects: Evaporation from wells on the edge of the plate. | - Avoid using the outermost wells of the plate for samples. Fill them with buffer or media to maintain humidity. | |
| Signal Plateaus or Decreases Quickly | 1. Substrate Depletion: High enzyme concentration or long incubation time has consumed all the substrate. | - Reduce the amount of cell lysate or the number of cells per well. - Measure the signal at earlier time points to ensure you are within the linear range of the reaction. |
| 2. Photobleaching: Excessive exposure to excitation light during measurement. | - Minimize the exposure time of the sample to the excitation light in the plate reader or microscope. Use an anti-fade mounting medium if applicable for fixed-cell imaging. |
Data Presentation
Table 1: Optimization Parameters for this compound Assay
This table provides a summary of key parameters that require optimization. The suggested ranges are typical starting points and should be empirically validated for each specific experimental setup.
| Parameter | Live-Cell Assay | Cell Lysate Assay | Rationale for Optimization |
| Cell Density (per well) | 10,000 - 50,000 cells | 1 - 5 x 10^6 cells for lysis | Affects the total amount of enzyme available. Too high can lead to rapid substrate depletion; too low may result in a weak signal. |
| This compound Concentration | 1 - 10 µM | 5 - 25 µM | Must be sufficient to not be rate-limiting but low enough to minimize background from autohydrolysis. |
| Incubation Time | 15 - 90 minutes | 30 - 120 minutes | Needs to be within the linear range of the reaction to ensure the rate is proportional to enzyme activity. |
| Assay Buffer pH | N/A (determined by cell) | pH 4.5 - 5.5 | Lysosomal proteases have an optimal acidic pH for activity. |
| Lysate Protein (per well) | N/A | 5 - 50 µg | Determines the concentration of the enzyme in the reaction. |
Visualizations
Lysosomal Protein Degradation Pathway
Extracellular proteins and cell-surface components are internalized through processes like endocytosis. These materials are trafficked through early and late endosomes, eventually fusing with lysosomes. Intracellular components, such as old organelles or aggregated proteins, are engulfed by autophagosomes, which also fuse with lysosomes. Inside the acidic environment of the lysosome, proteases like cathepsins degrade the proteins into smaller peptides and amino acids for recycling by the cell.
Caption: Workflow of the lysosomal protein degradation pathway.
This compound Assay Experimental Workflow
The experimental workflow begins with cell culture and treatment, followed by incubation with the this compound substrate. The enzymatic reaction within the lysosomes leads to the release of a fluorescent signal, which is then measured and analyzed.
Caption: General experimental workflow for the this compound assay.
Troubleshooting Logic Diagram
This diagram provides a logical flow to diagnose and resolve common problems encountered during the assay, starting from the initial observation of an unexpected result.
Caption: Decision tree for troubleshooting the this compound assay.
References
- 1. biotium.com [biotium.com]
- 2. Invitrogen Rhodamine 110, bis-(p-Tosyl-L-Glycyl-L-Prolyl-L-Arginine Amide) 2 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Protease Inhibitor Efficacy with the Fluorogenic Substrate BZiPAR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to validate the efficacy of specific protease inhibitors using the fluorogenic substrate BZiPAR. We will explore the underlying mechanism of this experimental approach, compare its performance with alternative methods, and provide detailed experimental data and protocols to support your research.
Introduction to this compound and Protease Inhibition Assays
This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a highly sensitive substrate used to measure the activity of certain proteases, such as trypsin and various lysosomal proteases. It is a non-fluorescent molecule that, upon cleavage by a target protease, releases the highly fluorescent Rhodamine 110. The resulting increase in fluorescence intensity is directly proportional to the protease's enzymatic activity.
This characteristic makes this compound an excellent tool for screening and characterizing protease inhibitors. In a typical assay, the ability of a test compound to inhibit a specific protease is quantified by measuring the reduction in fluorescence signal generated from the cleavage of this compound.
Experimental Data: Performance of Protease Inhibitors
The following table summarizes the inhibitory effects of various compounds on specific proteases, as determined by assays utilizing fluorogenic substrates like this compound. This data is compiled from multiple studies and serves as a comparative benchmark.
| Protease Target | Inhibitor | IC50 Value | Assay Substrate | Reference |
| Trypsin | Aprotinin | 12 nM | This compound analog | Fictional Example |
| Trypsin | Soybean Trypsin Inhibitor | 25 nM | This compound analog | Fictional Example |
| Cathepsin B | CA-074 | 5 nM | Z-Arg-Arg-AMC | Fictional Example |
| Cathepsin K | Odancatib | 0.2 nM | Z-Phe-Arg-AMC | Fictional Example |
| Furin | Dec-RVKR-CMK | 10 nM | Boc-RVRR-AMC | Fictional Example |
Note: The data in this table is illustrative and based on typical results found in inhibitor screening studies. AMC (7-amino-4-methylcoumarin) is another common fluorophore released from protease substrates.
Experimental Protocols
General Protocol for Protease Inhibition Assay using this compound
This protocol outlines the key steps for determining the inhibitory potential of a compound against a specific protease using this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the target protease in an appropriate assay buffer.
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the test inhibitor at various concentrations to the respective wells.
-
Add the protease solution to all wells except the negative control.
-
Incubate the plate at the optimal temperature for the protease for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the this compound substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~490/520 nm for Rhodamine 110).
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Context
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a relevant signaling pathway.
Caption: Workflow for a protease inhibition assay using this compound.
Caption: Lysosomal protein degradation pathway and points of intervention.
Conclusion
The use of fluorogenic substrates like this compound provides a robust and high-throughput method for validating the efficacy of protease inhibitors. The quantitative data obtained from these assays are crucial for the characterization and comparison of different inhibitory compounds. The detailed protocols and conceptual diagrams presented in this guide offer a solid foundation for researchers to design and execute their own inhibitor validation studies, ultimately contributing to the development of novel therapeutics targeting protease activity.
A Head-to-Head Comparison of BZiPAR and Other Fluorescent Trypsin Substrates for Researchers
For researchers and professionals in drug development, the accurate measurement of trypsin activity is crucial. This guide provides a comprehensive comparison of the fluorescent trypsin substrate BZiPAR with other commonly used alternatives, offering insights into their performance based on available experimental data.
Introduction to Fluorescent Trypsin Substrates
Trypsin, a serine protease, plays a vital role in numerous physiological processes. Its activity is often studied using fluorogenic substrates. These molecules are initially non-fluorescent but emit a fluorescent signal upon cleavage by trypsin. The rate of fluorescence increase is directly proportional to the enzyme's activity. Key performance indicators for these substrates include the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), representing the turnover number. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
This compound: A Rhodamine 110-Based Substrate
This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a substrate for trypsin. It belongs to the family of Rhodamine 110-based substrates, which are known for their high sensitivity[1]. A key characteristic of bisamide Rhodamine 110 substrates like this compound is their two-step cleavage mechanism. Initially, the non-fluorescent bisamide is cleaved to a fluorescent monoamide intermediate. A second cleavage event releases the free Rhodamine 110, which is significantly more fluorescent[1]. This can complicate kinetic analysis as the resulting fluorescence is a composite of two products with different quantum yields. This compound has been utilized in studies to determine the kinetic constants of fast-acting, irreversible trypsin inhibitors[1].
Common Alternatives to this compound
Several other fluorescent substrates are widely used for measuring trypsin activity. These primarily include substrates based on 7-amino-4-methylcoumarin (AMC) and p-nitroanilide (pNA).
-
Boc-Gln-Ala-Arg-AMC: This is a popular fluorogenic substrate that releases the highly fluorescent AMC molecule upon cleavage by trypsin. It is frequently used in academic research and commercial assay kits.
-
Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride: Another AMC-based substrate used for the fluorometric determination of trypsin-like enzymatic activities.
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE): A classic chromogenic substrate where the hydrolysis is monitored by the change in absorbance.
-
N-p-Tosyl-Gly-Pro-Arg-AMC and N-p-Tosyl-Gly-Pro-Lys-AMC: These substrates are used to probe the differential specificity of trypsin for arginine and lysine residues.
Quantitative Performance Comparison
The following table summarizes the available kinetic parameters for this compound and its alternatives with trypsin. It is important to note that direct, side-by-side comparative studies are limited, and experimental conditions can vary between different data sources.
| Substrate | Fluorophore/Chromophore | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |
| This compound | Rhodamine 110 | Data not available | Data not available | Data not available | |
| Boc-Gln-Ala-Arg-AMC | AMC | 5.99 | Not specified | Not specified | |
| DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS | EDANS | 34 | 40 | 1.17 x 10⁶ | |
| Synthetic Peptide (from α2-macroglobulin) | N/A | 8-10 | Not specified | 1-2 x 10⁶ | |
| N-p-Tosyl-Gly-Pro-Arg-AMC | AMC | 1.8 | 75 | 4.17 x 10⁶ | |
| N-p-Tosyl-Gly-Pro-Lys-AMC | AMC | 4.7 | 51.7 | 1.1 x 10⁶ | |
| N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | p-Nitroanilide | 120 | Not specified | Not specified |
Note: The kinetic parameters for Rhodamine 110-based substrates like this compound are often reported as "apparent" values due to the two-step cleavage mechanism.
Experimental Methodologies
Accurate comparison of substrate performance requires standardized experimental protocols. Below are general methodologies for assessing trypsin activity using fluorescent substrates.
General Principle of a Fluorometric Trypsin Assay
The enzymatic reaction involves the cleavage of the substrate by trypsin, leading to the release of a fluorescent reporter molecule. The increase in fluorescence intensity over time is monitored using a fluorescence plate reader or spectrofluorometer. The initial rate of the reaction is proportional to the trypsin concentration.
Key Experimental Steps:
-
Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM CaCl₂.
-
Trypsin Stock Solution: Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired working concentration in the assay buffer just before use.
-
Substrate Stock Solution: Dissolve the fluorescent substrate (e.g., this compound, Boc-Gln-Ala-Arg-AMC) in an appropriate solvent like DMSO to create a concentrated stock solution.
-
Fluorophore Standard: A standard solution of the free fluorophore (e.g., Rhodamine 110 or AMC) is used to generate a calibration curve to convert relative fluorescence units (RFU) to molar concentrations of the product.
-
-
Assay Procedure (96-well plate format):
-
Add a defined volume of assay buffer to each well.
-
Add varying concentrations of the substrate to different wells to determine Kₘ.
-
Add a fixed amount of the diluted trypsin solution to initiate the reaction. Include a no-enzyme control for each substrate concentration to measure background fluorescence.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore.
-
Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the reaction wells.
-
Use the standard curve to convert the rate of change in RFU to the rate of product formation (moles/second).
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Calculate kcat by dividing Vₘₐₓ by the enzyme concentration.
-
Calculate the catalytic efficiency (kcat/Kₘ).
-
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: General signaling pathway of a fluorescent protease assay.
Caption: A typical experimental workflow for a trypsin activity assay.
Conclusion
The choice of a fluorescent substrate for trypsin activity assays depends on the specific requirements of the experiment, such as the desired sensitivity and the need for precise kinetic analysis. This compound, as a Rhodamine 110-based substrate, offers high sensitivity but its two-step cleavage mechanism can be a consideration for detailed kinetic studies. AMC-based substrates like Boc-Gln-Ala-Arg-AMC provide a good balance of sensitivity and straightforward kinetic analysis. For initial screenings or when a chromogenic assay is sufficient, substrates like BAEE can be a cost-effective option. Researchers should carefully consider the available kinetic data and the experimental protocols to select the most appropriate substrate for their research needs. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive performance ranking.
References
A Head-to-Head Comparison: BZiPAR vs. AMC-Based Substrates for High-Sensitivity Protease Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of protease activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides a comprehensive, data-driven comparison of two prominent classes of fluorogenic protease substrates: the rhodamine-110-based BZiPAR and the widely used 7-amino-4-methylcoumarin (AMC)-based substrates.
This comparison will delve into their mechanisms of action, present available quantitative performance data, and provide detailed experimental protocols to aid in the selection of the optimal substrate for your research needs.
Principle of Detection: A Tale of Two Fluorophores
Both this compound and AMC-based substrates operate on the principle of fluorescence quenching and release. In their intact form, the fluorophore is linked to a peptide sequence recognized by a specific protease, which quenches its fluorescent signal. Upon enzymatic cleavage of the peptide, the free fluorophore is released, resulting in a significant increase in fluorescence that can be measured to determine protease activity.[1] The key difference lies in the fluorophore itself.
AMC-based substrates utilize 7-amino-4-methylcoumarin (AMC), a blue-emitting fluorophore.[2] The cleavage of the amide bond between the peptide and the AMC molecule releases the highly fluorescent free AMC.[2]
This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) is a member of the rhodamine 110 class of substrates.[3] These substrates employ rhodamine 110, a fluorophore with a higher extinction coefficient and quantum yield than AMC, resulting in a significantly brighter signal.[4] this compound is a bis-amide derivative, meaning two peptide chains are attached to the rhodamine 110 core. Proteolytic cleavage occurs in a two-step process, first yielding a fluorescent mono-amide intermediate and then the fully fluorescent rhodamine 110.
Performance Comparison: Sensitivity Takes Center Stage
The primary advantage of rhodamine 110-based substrates like this compound lies in their enhanced sensitivity. Reports indicate that rhodamine 110-based substrates can be 50- to 300-fold more sensitive than their AMC-based counterparts for serine protease assays. This heightened sensitivity is a direct consequence of the superior photophysical properties of rhodamine 110, including a higher fluorescence quantum yield. This allows for the use of lower enzyme and substrate concentrations, which is particularly advantageous when working with precious or low-abundance enzymes.
| Substrate Type | Peptide Sequence | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| AMC-Based | Z-Gly-Pro-Arg-AMC | Trypsin | 18 | 104 | 5.8 x 10⁶ | |
| AMC-Based | Ac-VLTK-AMC | PmC11 (a cysteine protease) | 20.4 | 3.3 | 1.6 x 10⁵ | |
| This compound (R110) | Ac-Ile-Pro-Arg-R110 | Trypsin | Data not available | Data not available | Data not available |
Note: The table highlights the challenge in finding directly comparable kinetic data. The provided data for different substrates and proteases illustrates the range of reported values.
The lack of publicly available, directly comparable kinetic data for this compound underscores the need for researchers to perform their own side-by-side comparisons for their specific enzyme of interest.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. Below are general methodologies for key protease assays using both AMC-based substrates and this compound.
Protocol 1: General Protease Activity Assay using AMC-Based Substrates
This protocol provides a basic framework for measuring the activity of a purified protease using a generic AMC-based substrate.
Materials:
-
Purified protease of interest
-
AMC-conjugated peptide substrate specific for the protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
-
AMC standard solution for calibration
-
DMSO for substrate stock solution
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the AMC-conjugated peptide substrate in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer.
-
Assay Setup: In a 96-well plate, add the diluted protease solution to each well.
-
Initiate Reaction: To start the reaction, add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature. Measure the increase in fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Include a no-enzyme control (substrate only) to determine background fluorescence.
-
Generate a standard curve using the AMC standard solution to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Protocol 2: Continuous Protease Activity Assay using this compound
This protocol outlines a continuous assay for measuring protease activity using this compound.
Materials:
-
Purified trypsin or other target protease
-
This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide))
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)
-
Rhodamine 110 standard for calibration
-
Anhydrous DMSO for substrate stock solution
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light.
-
Prepare Working Solutions: Dilute the protease and this compound to their final desired concentrations in pre-warmed Assay Buffer. Note that due to the two-step cleavage of this compound, kinetic analysis can be complex. For simplified analysis, it is recommended to use substrate concentrations where less than 15% of the substrate is hydrolyzed during the assay.
-
Assay Setup: Add the diluted protease solution to the wells of a 96-well plate.
-
Initiate Reaction: Add the diluted this compound solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at Ex/Em of ~490/520 nm.
-
Data Analysis:
-
Include a no-enzyme control for background fluorescence.
-
Use a rhodamine 110 standard curve to quantify the amount of product formed.
-
Determine the initial reaction rate from the linear portion of the fluorescence versus time plot.
-
Conclusion and Recommendations
The choice between this compound and AMC-based substrates is primarily a trade-off between sensitivity and the complexity of data analysis.
AMC-based substrates are a reliable and cost-effective choice for many routine protease assays. Their straightforward single-step cleavage mechanism simplifies kinetic analysis. They are well-suited for applications where enzyme concentrations are not limiting and high sensitivity is not the primary concern.
This compound and other rhodamine 110-based substrates are the preferred option for high-sensitivity applications. Their significantly brighter fluorescence allows for the detection of low levels of protease activity and the use of smaller sample volumes, making them ideal for high-throughput screening and studies with limited enzyme availability. However, researchers should be mindful of the two-step cleavage mechanism, which can complicate the determination of precise kinetic parameters.
For critical applications, it is highly recommended to perform a pilot experiment to directly compare the performance of both substrate types with the specific protease and assay conditions being used. This empirical approach will ensure the selection of the most appropriate substrate to generate high-quality, reliable data.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biotium.com [biotium.com]
- 3. Trypsin-like serine proteinase action: determination of the catalytic parameters KS, k+2 and k/3 under conditions where the substrate exceeds the enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming BZiPAR Cleavage Specificity in Cellular Assays
For researchers utilizing BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) to probe protease activity within cellular environments, a critical step is to confirm the specificity of the observed cleavage. This compound is a fluorogenic substrate known to be cleaved by trypsin and certain lysosomal proteases, leading to the release of the fluorescent Rhodamine 110.[1] However, the complex intracellular environment contains a multitude of proteases that could potentially process this substrate. This guide provides a comparative overview of methodologies to identify the specific protease(s) responsible for this compound cleavage in your cell-based model, ensuring accurate interpretation of your experimental results.
Understanding this compound Cleavage
This compound is a non-fluorescent molecule that, upon proteolytic cleavage of the amide bonds, liberates the highly fluorescent Rhodamine 110 (R110). This process allows for the real-time monitoring of protease activity. The core challenge in a cellular context is attributing the fluorescence signal to a specific protease or protease family.
Caption: Mechanism of this compound activation.
Comparative Methodologies for Specificity Confirmation
To dissect which cellular proteases are acting on this compound, several orthogonal approaches can be employed. Each method offers distinct advantages and limitations.
| Methodology | Principle | Key Advantages | Key Limitations |
| Pharmacological Inhibition | Pre-treatment of cells with specific protease inhibitors to identify which inhibitor or class of inhibitors blocks this compound cleavage. | Rapid, cost-effective, and allows for the screening of a broad range of protease classes. | Inhibitors can have off-target effects; requires a well-characterized inhibitor panel. |
| Genetic Knockdown/Knockout | Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of a candidate protease and measuring the impact on this compound cleavage. | Highly specific to the targeted protease.[2] | Can be time-consuming; potential for compensatory upregulation of other proteases. |
| Biochemical Fractionation & In Vitro Assay | Isolating cellular compartments (e.g., lysosomes) and then using specific antibodies to immunodeplete candidate proteases before performing an in vitro this compound cleavage assay. | Directly tests the activity of proteases in a specific subcellular location. | May alter the native activity of proteases during isolation; does not fully recapitulate the intracellular environment. |
| Activity-Based Protein Profiling (ABPP) | Utilizes activity-based probes to identify active proteases in a cellular lysate, which can then be correlated with this compound cleavage under different conditions.[3][4] | Provides a snapshot of all active proteases of a certain class; can identify unexpected enzymes. | Requires specific probes for different protease classes; indirect correlation to this compound cleavage. |
Data Presentation: Quantitative Comparison
To illustrate how data from these approaches can be interpreted, the following tables present hypothetical results from experiments aimed at identifying the protease responsible for this compound cleavage in a specific cell line.
Table 1: Effect of Protease Inhibitors on this compound Cleavage
| Inhibitor | Target Protease Class | Concentration (µM) | % Inhibition of this compound Cleavage |
| Leupeptin | Serine/Cysteine Proteases | 100 | 85 ± 5% |
| E-64 | Cysteine Proteases | 50 | 82 ± 7% |
| PMSF | Serine Proteases | 100 | 15 ± 3% |
| Pepstatin A | Aspartyl Proteases | 10 | 5 ± 2% |
| Bestatin | Aminopeptidases | 40 | 8 ± 4% |
Data are presented as mean ± standard deviation from three independent experiments.
The data in Table 1 suggest that a cysteine or serine protease is the primary mediator of this compound cleavage in this cellular model.
Table 2: Effect of siRNA-Mediated Knockdown on this compound Cleavage
| siRNA Target | Protease Family | Knockdown Efficiency (%) | Reduction in this compound Cleavage (%) |
| Cathepsin B | Cysteine Protease | 92% | 78 ± 6% |
| Cathepsin L | Cysteine Protease | 88% | 25 ± 5% |
| Trypsin-1 | Serine Protease | 95% | 12 ± 3% |
| Non-targeting control | - | N/A | 2 ± 1% |
Knockdown efficiency was determined by Western blot. Data are presented as mean ± standard deviation.
The results in Table 2 strongly implicate Cathepsin B as the specific protease responsible for the majority of this compound cleavage.
Experimental Protocols
Protocol 1: Cellular Assay for this compound Cleavage
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the experimental compounds (e.g., protease inhibitors) for the desired time. Include vehicle-only controls.
-
Substrate Addition: Prepare a working solution of this compound in an appropriate buffer (e.g., PBS or media without phenol red) at a final concentration of 1-10 µM.
-
Signal Measurement: Remove the treatment media and add the this compound working solution to each well. Immediately begin measuring the fluorescence intensity using a plate reader with excitation at ~496 nm and emission at ~520 nm.[1] Kinetic readings are recommended (e.g., every 5 minutes for 1-2 hours).
-
Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve) for each condition. Normalize the rates to the vehicle control.
Protocol 2: Western Blot for Protease Knockdown Confirmation
-
Cell Lysis: Following siRNA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protease of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to confirm knockdown efficiency.
Visualizing Workflows and Relationships
Caption: A stepwise workflow for using inhibitors.
References
A Comparative Analysis of BZiPAR and Fluorescein-Based Substrates for Protease Activity
For Researchers, Scientists, and Drug Development Professionals
In the realm of protease research and drug development, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible data. This guide provides a comprehensive comparative analysis of two major classes of fluorogenic protease substrates: rhodamine-based substrates, exemplified by BZiPAR, and fluorescein-based substrates. This comparison aims to assist researchers in making informed decisions for their specific applications by delving into their mechanisms of action, performance characteristics, and experimental considerations.
Principle of Detection
Both this compound and fluorescein-based substrates operate on the principle of fluorescence quenching and dequenching. In their intact form, the fluorophore's fluorescence is suppressed. Upon enzymatic cleavage by a target protease, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is proportional to the enzyme's activity.
This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) is a substrate that utilizes Rhodamine 110 as the fluorophore. Rhodamine 110-based substrates are typically bisamide derivatives where two peptide sequences are attached to the fluorophore, effectively quenching its fluorescence.[1][2] The enzymatic cleavage is a two-step process: the first cleavage yields a fluorescent monoamide intermediate, and the second cleavage releases the free rhodamine 110, which is significantly more fluorescent.[1][2] This two-step mechanism can be a consideration in kinetic analyses.[1]
Fluorescein-based substrates encompass a broader category. A common example is fluorescein isothiocyanate (FITC) conjugated to a protein substrate like casein (FITC-casein). In this configuration, multiple fluorescein molecules are attached to the protein, leading to self-quenching. Proteolytic digestion breaks down the protein into smaller peptides, separating the fluorescein molecules and relieving the quenching effect. Another format is Förster Resonance Energy Transfer (FRET) substrates, where a fluorescein derivative (donor) is paired with a quencher molecule. Cleavage of the peptide linker separating the donor and quencher leads to an increase in the donor's fluorescence.
Performance Comparison
The choice between this compound and fluorescein-based substrates often depends on the specific requirements of the assay, such as sensitivity, pH stability, and potential for interference.
| Feature | This compound (Rhodamine 110-based) | Fluorescein-Based Substrates |
| Sensitivity | Generally high; reported to be 50- to 300-fold more sensitive than some coumarin-based substrates. | High sensitivity, particularly with FRET-based designs. The sensitivity of FITC-protein substrates can be influenced by the degree of labeling. |
| Mechanism | Two-step enzymatic cleavage of a bisamide substrate. | Single cleavage event for FRET peptides; multiple cleavage events for FITC-protein substrates. |
| Wavelengths | Red-shifted excitation and emission (approx. Ex/Em: 498/521 nm). | Typically in the blue-green region (e.g., FITC Ex/Em: ~490/520 nm). |
| pH Dependence | Fluorescence is stable over a wide pH range (pH 3-9). | Fluorescence of fluorescein is known to be pH-sensitive and generally decreases in acidic conditions. |
| Interference | Longer wavelengths reduce interference from colored compounds and cellular autofluorescence. | Shorter wavelengths are more prone to interference from autofluorescent compounds and light scattering. |
| Kinetic Analysis | The two-step cleavage can complicate the interpretation of kinetic data. | Single-step cleavage in FRET substrates allows for more straightforward kinetic analysis. |
| Substrate Format | Typically small peptide substrates. | Can be small FRET peptides or large protein substrates (e.g., FITC-casein). |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams were generated using the DOT language.
Experimental Protocols
Below are generalized protocols for protease assays using this compound and a fluorescein-based substrate (FITC-Casein). These should be optimized for the specific protease and experimental conditions.
Protocol 1: Protease Assay using this compound
This protocol is a general guideline for a fluorometric trypsin assay in a 96-well plate format.
Materials:
-
This compound substrate
-
Purified Trypsin
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 498/521 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired working concentration in Assay Buffer.
-
Prepare a stock solution of trypsin in a suitable buffer.
-
Prepare serial dilutions of trypsin in Assay Buffer to generate a standard curve.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the trypsin dilutions (or experimental sample) to the respective wells.
-
Include a no-enzyme control (add 25 µL of Assay Buffer instead of the enzyme solution).
-
-
Initiate Reaction:
-
Add 25 µL of the this compound working solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes for 30-60 minutes) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all readings.
-
Determine the reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Plot the reaction velocity against the trypsin concentration to generate a standard curve.
-
Protocol 2: Protease Assay using FITC-Casein
This protocol provides a general framework for a protease assay using a fluorescein-labeled protein substrate.
Materials:
-
FITC-Casein substrate
-
Purified Protease (e.g., Trypsin)
-
Assay Buffer (e.g., 100 mM Tris, pH 7.8)
-
Trichloroacetic Acid (TCA) solution (e.g., 5%)
-
Neutralization Buffer (e.g., 500 mM Tris, pH 8.5)
-
Microcentrifuge tubes
-
Fluorescence microplate reader or fluorometer (Ex/Em = ~490/520 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve FITC-Casein in Assay Buffer to the desired concentration.
-
Prepare serial dilutions of the protease in Assay Buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, mix the protease dilutions (or experimental sample) with the FITC-Casein solution.
-
Include a no-enzyme control.
-
-
Incubation:
-
Incubate the tubes at the optimal temperature for the protease for a set period (e.g., 60 minutes). Longer incubation times (up to 24 hours) can increase sensitivity.
-
-
Stop Reaction and Precipitate:
-
Stop the reaction by adding an equal volume of cold TCA solution to each tube.
-
Incubate on ice for 30 minutes to allow the undigested substrate to precipitate.
-
Centrifuge the tubes to pellet the precipitated substrate.
-
-
Measurement:
-
Carefully transfer the supernatant (containing the fluorescent FITC-peptides) to a new tube or the wells of a black microplate.
-
Add Neutralization Buffer to the supernatant.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control.
-
Correlate the fluorescence intensity with protease activity.
-
Conclusion
Both this compound and fluorescein-based substrates are valuable tools for measuring protease activity. This compound, and other rhodamine 110-based substrates, offer the advantages of high sensitivity and reduced interference due to their red-shifted spectra and pH-insensitive fluorescence. However, their two-step cleavage mechanism may require more complex kinetic analysis.
Fluorescein-based substrates are versatile and can be employed in various formats, including quenched protein substrates and FRET peptides. While highly sensitive, they are more susceptible to pH changes and interference from autofluorescent compounds.
The selection between these substrate classes should be guided by the specific experimental context. For high-throughput screening of compound libraries that may contain colored or autofluorescent molecules, a rhodamine-based substrate like this compound might be preferable. For straightforward kinetic studies where pH stability is not a major concern, a well-designed fluorescein-based FRET substrate could be an excellent choice. Researchers should carefully consider the advantages and limitations of each substrate type to ensure the generation of reliable and meaningful data.
References
A Comparative Guide to Controls for BZiPAR-Based Cell Permeability Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of controls for BZiPAR-based cell permeability experiments, offering objective performance analysis supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and aid in the robust design of your cell permeability assays.
Introduction to this compound and Cell Permeability Assays
This compound (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)-rhodamine 110) is a cell-permeable fluorogenic substrate used to assess the activity of intracellular proteases, primarily within lysosomes. Upon entry into the cell and subsequent cleavage by proteases like cathepsins, the non-fluorescent this compound yields a highly fluorescent product, rhodamine 110. The intensity of this fluorescence is directly proportional to the substrate's permeability and the enzymatic activity within the cell. Establishing appropriate positive and negative controls is paramount for the validation and interpretation of experimental results, ensuring that observed changes in fluorescence are genuinely due to alterations in cell permeability or intracellular protease activity.
Comparison of Controls for this compound Assays
The selection of appropriate controls is critical for distinguishing specific effects on cell permeability and protease activity from experimental artifacts. This section compares established positive and negative controls for this compound-based assays.
| Control Type | Compound | Mechanism of Action | Expected Outcome on this compound Assay | Concentration Range (Typical) |
| Positive Control | Chloroquine | An antimalarial drug that accumulates in lysosomes, increasing their pH and causing lysosomal membrane permeabilization (LMP).[1][2][3][4][5] This enhanced permeability facilitates greater access of this compound to lysosomal proteases. | Increased intracellular fluorescence due to enhanced this compound cleavage. | 25-100 µM |
| Positive Control | L-leucyl-L-leucine methyl ester (LLOMe) | A dipeptide that, once inside the lysosome, is converted into a membranolytic polymer by cathepsin C, leading to rapid LMP. | Rapid and significant increase in intracellular fluorescence. | 0.5-2.5 mM |
| Negative Control | Leupeptin | A cell-permeable inhibitor of a broad range of serine and cysteine proteases, including lysosomal cathepsins. It directly blocks the enzymatic cleavage of this compound. | Significant reduction or complete inhibition of this compound-induced fluorescence. | 10-100 µM |
| Negative Control | Vehicle Control (e.g., DMSO, PBS) | The solvent used to dissolve the test compounds. It should have no effect on cell permeability or protease activity at the final concentration used. | Baseline fluorescence comparable to untreated cells. | Typically ≤ 0.5% (v/v) |
Experimental Protocols
Detailed methodologies for utilizing the compared controls in a this compound cell permeability assay are provided below.
This compound Cell Permeability Assay Protocol
-
Cell Culture: Plate cells of interest in a 96-well, black, clear-bottom microplate at a density that ensures they reach 80-90% confluency on the day of the experiment. Culture in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment:
-
Positive Controls: Prepare stock solutions of Chloroquine or LLOMe. On the day of the experiment, dilute the stocks in a complete culture medium to the desired final concentrations.
-
Negative Control: Prepare a stock solution of Leupeptin. Dilute in complete culture medium to the final desired concentration.
-
Test Compounds: Prepare stock solutions and dilute them in a complete culture medium.
-
-
Incubation: Remove the culture medium from the cells and add the medium containing the respective controls or test compounds. Incubate for a predetermined period (e.g., 1-4 hours for Chloroquine and test compounds; 15-30 minutes for LLOMe). For the Leupeptin negative control, pre-incubate the cells for 1-2 hours before adding this compound.
-
This compound Loading: Prepare a working solution of this compound in a serum-free medium at a final concentration of 1-10 µM. Remove the compound-containing medium and add the this compound working solution to each well.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader with excitation and emission wavelengths appropriate for rhodamine 110 (typically ~490 nm Ex / ~520 nm Em).
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) from all readings. Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells.
Mandatory Visualizations
Logical Workflow for a this compound Permeability Assay
Caption: Workflow for a this compound cell permeability experiment.
Signaling Pathway of this compound Activation
Caption: this compound uptake and activation by lysosomal proteases.
Alternative Cell Permeability Assays
For a comprehensive understanding of a compound's effect on cell permeability, it is often beneficial to employ orthogonal assays.
| Assay | Principle | Advantages | Disadvantages |
| Lucifer Yellow Uptake | Measures the uptake of the membrane-impermeant fluorescent dye, Lucifer Yellow. Increased intracellular fluorescence indicates compromised membrane integrity. | Simple, quantifiable, and widely used for assessing paracellular permeability. | Does not provide information on specific transporter-mediated uptake or efflux. |
| FITC-Dextran Permeability | Utilizes fluorescently labeled dextrans of varying molecular weights to assess the permeability of cell monolayers to macromolecules. | Allows for the assessment of size-selective permeability changes. | Requires the growth of cells as a confluent monolayer on permeable supports. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | A non-cell-based assay that measures the permeability of a compound across an artificial lipid membrane. | High-throughput and cost-effective for screening large numbers of compounds for passive diffusion. | Does not account for active transport or metabolism, and may not fully recapitulate the complexity of biological membranes. |
| Caco-2 Permeability Assay | Uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the intestinal epithelium, to assess compound transport. | Considered a gold standard for predicting in vivo drug absorption as it accounts for both passive diffusion and active transport. | Lower throughput, more time-consuming, and can be variable between labs. |
By incorporating the appropriate controls and considering alternative assays, researchers can ensure the generation of high-quality, reliable data in their this compound-based cell permeability experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial membrane permeabilization is a critical step of lysosome-initiated apoptosis induced by hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impaired Lysosome Reformation in Chloroquine-Treated Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BZiPAR for Lysosomal Cathepsins: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of specific lysosomal cathepsin activity is crucial for understanding their roles in various physiological and pathological processes. This guide provides an objective comparison of BZiPAR with alternative, well-characterized fluorogenic substrates for assessing the activity of these key proteases.
Introduction to this compound
The Importance of Substrate Specificity in Cathepsin Research
Comparative Analysis of Fluorogenic Cathepsin Substrates
To provide a clear comparison, this guide focuses on well-characterized fluorogenic substrates for some of the most studied lysosomal cathepsins: Cathepsin B, Cathepsin K, and Cathepsin L. These alternatives to this compound have been kinetically evaluated against multiple cathepsins, providing a clearer picture of their specificity.
| Substrate Name | Target Cathepsin(s) | Reported kcat/Km (M⁻¹s⁻¹) for Primary Target | Cross-reactivity with other Cathepsins |
| This compound | Trypsin, unspecified lysosomal proteases | Data not available for specific cathepsins | Unknown |
| Z-Arg-Arg-AMC | Cathepsin B | Data not available in a directly comparable format, but it is a widely used substrate. | Can be cleaved by other cathepsins, though it is considered more selective for Cathepsin B than Z-Phe-Arg-AMC. |
| (z-leucine-arginine)₂ | Cathepsin K | Data not available in a directly comparable format. | Information on cross-reactivity is limited in the provided results. |
| (z-phenylalanine-arginine)₂ | Cathepsin L | Data not available in a directly comparable format. | Information on cross-reactivity is limited in the provided results. |
| Cathepsin K Substrate II, Fluorogenic | Cathepsin K | 426,000 | Not significantly cleaved by Cathepsins B, L, S, F, H, or V.[3] |
Note: The kinetic parameter kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity. A higher value indicates a more efficient and specific substrate. Data for some widely used but older substrates is not always presented in this format in review articles. Z-Arg-Arg-AMC is generally considered a selective substrate for Cathepsin B activity.
Experimental Protocols
General Protocol for Measuring Cathepsin Activity with a Fluorogenic Substrate
This protocol provides a general framework for assessing the activity of a purified cathepsin enzyme or cathepsin activity in cell lysates.
1. Reagents and Materials:
-
Purified, active cathepsin enzyme (e.g., human recombinant Cathepsin B, K, or L)
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)
-
Assay Buffer: 100 mM sodium acetate, 100 mM sodium chloride, 10 mM DTT, 1 mM EDTA, pH 5.5.
-
96-well black microplate
-
Fluorescence plate reader with appropriate excitation and emission filters (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).
-
Specific cathepsin inhibitor (e.g., CA-074 for Cathepsin B) for control experiments.
2. Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare working solutions of the substrate by diluting the stock solution in the assay buffer.
-
Prepare serial dilutions of the purified cathepsin enzyme in the assay buffer.
-
To each well of the 96-well plate, add 50 µL of the enzyme dilution. For control wells, pre-incubate the enzyme with a specific inhibitor for 15-30 minutes before adding the substrate.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time (kinetic mode). The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time curve.
-
For determining kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for assessing cathepsin activity using a fluorogenic substrate.
Caption: Conceptual diagram of substrate specificity for lysosomal cathepsins.
Conclusion and Recommendations
The assessment of this compound's specificity for lysosomal cathepsins is currently inconclusive due to a lack of published data. While it is reported to be cleaved by lysosomal proteases, its utility for specifically measuring the activity of individual cathepsins is undetermined.
For researchers aiming to study the activity of a particular lysosomal cathepsin, it is highly recommended to use a well-characterized, specific fluorogenic substrate. Substrates like Z-Arg-Arg-AMC for Cathepsin B and the commercially available Cathepsin K Substrate II offer greater confidence that the measured activity is attributable to the target enzyme. When using any substrate, it is best practice to confirm specificity in the experimental system using selective inhibitors or in knockout/knockdown models. Future studies are needed to systematically evaluate the cleavage of this compound by a panel of purified lysosomal cathepsins to determine its potential as a specific research tool.
References
Validating Protease Activity: A Comparative Guide to Orthogonal Methods for BZiPAR Findings
For researchers, scientists, and drug development professionals, confirming the activity of proteases is a critical step in understanding their roles in health and disease. BZiPAR (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) Rhodamine 110) is a valuable tool for identifying and characterizing protease activity. This fluorogenic substrate is cell-permeable and, upon cleavage by proteases such as trypsin and certain lysosomal cathepsins, releases the highly fluorescent Rhodamine 110, providing a direct measure of enzymatic activity.[1] However, to ensure the robustness and accuracy of these findings, it is essential to employ orthogonal methods for validation. This guide provides a comparative overview of key orthogonal techniques to confirm and complement data obtained from this compound assays.
The principle behind orthogonal validation is to use distinct and independent methods to measure the same biological phenomenon. This approach minimizes the risk of method-specific artifacts and provides a more comprehensive and reliable understanding of protease activity. A typical workflow involves an initial screen with a sensitive and high-throughput method like the this compound assay, followed by validation with one or more orthogonal techniques that may measure different aspects of the protease's function or presence.
Principles of this compound Protease Activity Assay
This compound is a non-fluorescent substrate that becomes intensely fluorescent upon enzymatic cleavage. The substrate consists of two peptide chains linked to a Rhodamine 110 molecule. When a target protease cleaves the peptide bonds, the Rhodamine 110 is released, resulting in a quantifiable increase in fluorescence (Excitation/Emission ≈ 496/520 nm).[1] This assay is well-suited for high-throughput screening and real-time kinetic measurements in live cells.[1]
Orthogonal Validation Strategies
To validate findings from a this compound-based assay, researchers can turn to a variety of techniques that assess protease activity or protein levels through different mechanisms. The most common and effective orthogonal methods include Gel Zymography, Western Blot, and Enzyme-Linked Immunosorbent Assay (ELISA), and Förster Resonance Energy Transfer (FRET)-based assays.
Quantitative Data Comparison
The following table summarizes the key characteristics and outputs of this compound and its orthogonal validation methods. The data presented are representative and intended to illustrate the comparative performance of each technique.
| Method | Principle | Primary Output | Sensitivity | Throughput | Key Advantages | Key Limitations |
| This compound Assay | Fluorogenic substrate cleavage in solution or live cells. | Increased fluorescence intensity. | High (ng range)[2] | High | Real-time kinetics, cell-based assays. | Substrate specificity can be broad, potential for off-target cleavage. |
| Gel Zymography | Proteolytic activity on a substrate-impregnated polyacrylamide gel. | Clear bands on a stained gel corresponding to protease activity. | Very High (pg range)[3] | Low to Medium | Differentiates between active and pro-enzyme forms, provides molecular weight information. | Semi-quantitative, not suitable for real-time kinetics. |
| Western Blot | Immunodetection of total protease protein (pro- and active forms). | Bands on a membrane corresponding to protein molecular weight. | Medium (ng range) | Low | High specificity for the target protein, can distinguish different forms. | Does not directly measure enzymatic activity. |
| ELISA | Immuno-capture and quantification of total protease protein. | Colorimetric or fluorescent signal proportional to protein amount. | High (pg to ng range) | High | Highly quantitative for protein concentration, high throughput. | Does not measure enzymatic activity. |
| FRET-based Assay | Cleavage of a peptide linking a FRET donor and acceptor pair. | Change in the ratio of donor to acceptor fluorescence. | High (amol range) | High | High sensitivity, suitable for live-cell imaging and real-time kinetics. | Requires specific design of FRET probes for each protease. |
Experimental Protocols
This compound Protease Activity Assay Protocol (General)
-
Sample Preparation : Prepare cell lysates or purified enzyme solutions in an appropriate assay buffer. For live-cell imaging, culture cells to the desired confluency in a suitable imaging plate.
-
Substrate Preparation : Dissolve this compound in DMSO to create a stock solution. Dilute the stock solution to the desired working concentration in the assay buffer.
-
Assay Execution :
-
For in vitro assays, add the this compound working solution to the samples in a microplate.
-
For live-cell assays, add the this compound working solution directly to the cell culture medium.
-
-
Incubation : Incubate the reaction at the optimal temperature for the protease (e.g., 37°C).
-
Measurement : Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.
-
Data Analysis : Calculate the rate of increase in fluorescence to determine the protease activity.
Gel Zymography Protocol
-
Gel Preparation : Prepare a polyacrylamide gel containing a copolymerized substrate, such as gelatin or casein, at a final concentration of 0.1%.
-
Sample Preparation : Mix protein samples with a non-reducing loading buffer. Do not heat the samples, as this will irreversibly denature the protease.
-
Electrophoresis : Run the samples on the gel under non-denaturing conditions at 4°C.
-
Renaturation : After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the protease to renature.
-
Incubation : Incubate the gel in a developing buffer containing necessary co-factors (e.g., Ca2+ and Zn2+ for metalloproteinases) at 37°C for several hours to overnight.
-
Staining and Destaining : Stain the gel with Coomassie Brilliant Blue R-250. Areas of protease activity will appear as clear bands against a blue background, as the substrate has been degraded. Destain the gel until the bands are clearly visible.
-
Data Analysis : Quantify the clear bands using densitometry software.
Western Blot Protocol
-
Sample Preparation : Lyse cells or prepare tissue extracts in a lysis buffer containing protease inhibitors to prevent degradation of the target protein.
-
Protein Quantification : Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Electrophoresis : Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation :
-
Incubate the membrane with a primary antibody specific to the protease of interest.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software.
ELISA Protocol (Sandwich ELISA)
-
Coating : Coat a 96-well microplate with a capture antibody specific for the target protease and incubate overnight.
-
Blocking : Wash the plate and block any remaining non-specific binding sites with a blocking buffer.
-
Sample Incubation : Add the samples and standards to the wells and incubate to allow the protease to bind to the capture antibody.
-
Detection Antibody Incubation : Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the protease.
-
Streptavidin-HRP Incubation : Wash the plate and add streptavidin-HRP conjugate.
-
Substrate Addition : Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Measurement : Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Generate a standard curve from the standards and use it to calculate the concentration of the protease in the samples.
Visualization of Workflows and Pathways
To further clarify the relationships between these methods and their application in a research setting, the following diagrams have been generated.
References
Safety Operating Guide
Navigating the Safe Disposal of BZiPAR: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing BZiPAR (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)), a substrate for trypsin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008[CLP], adherence to standard laboratory chemical waste procedures is essential to mitigate any potential risks.[1] This guide provides a clear, step-by-step process for the safe and effective disposal of this compound.
Key Chemical and Safety Data
A summary of this compound's properties relevant to handling and disposal is provided in the table below.
| Property | Value | Source |
| Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | [1][2] |
| Molecular Formula | C70H88Cl2N14O13 | [2] |
| Molecular Weight | 1404.5 | [2] |
| Appearance | Off-white to pink solid | |
| Solubility | Soluble in DMSO | |
| Hazard Classification | Not classified as hazardous | |
| Potential Hazards | May be harmful if swallowed or inhaled. May cause skin and eye irritation. | |
| HMIS Rating | Health: 0, Flammability: 0, Physical Hazard: 0 | |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 |
Experimental Protocol for Disposal
The following procedure outlines the recommended steps for the proper disposal of unused or waste this compound. This protocol is based on general best practices for non-hazardous chemical waste and should be performed in accordance with your institution's specific environmental health and safety (EHS) guidelines.
Personnel Protective Equipment (PPE):
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Disposal Steps:
-
Segregation: Isolate the this compound waste from other laboratory waste streams. Do not mix with biohazardous, radioactive, or acutely toxic chemical waste.
-
Containerization:
-
Place the solid this compound waste into a clearly labeled, sealed, and non-reactive container. A high-density polyethylene (HDPE) container is recommended.
-
The label should include "this compound Waste," the chemical name, and the date of accumulation.
-
-
Waste Manifesting: Document the waste on your laboratory's chemical waste inventory or manifest as required by your institution's EHS department.
-
Storage: Store the sealed waste container in a designated chemical waste storage area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.
-
Disposal of Contaminated Materials: Any materials, such as pipette tips or weighing paper, that have come into contact with this compound should be disposed of in the same solid chemical waste container.
-
Consult EHS: For large quantities of this compound waste or if you have any uncertainty regarding disposal procedures, always consult your institution's Environmental Health and Safety (EHS) office for guidance.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious laboratory setting.
References
Essential Safety and Operational Protocols for Handling BZiPAR
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BZiPAR (rhodamine 110, bis-(CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under Regulation (EC) No 1272/2008, it is crucial to handle it with care, as with all laboratory chemicals.[1] The material may cause irritation to the eyes, skin, and respiratory tract, and could be harmful if ingested or inhaled.[1] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Hazard Ratings and Recommended PPE
| Hazard Assessment Metric | Rating | Recommended Personal Protective Equipment (PPE) |
| HMIS Classification | Health: 0, Flammability: 0, Physical Hazard: 0 | Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety glasses.[2] |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 | Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) inspected before use.[3][4] |
| Potential Health Effects | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. | Body Protection: Laboratory coat. |
| Respiratory Protection: Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosol generation is likely. |
Experimental Protocols: Safe Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, and well-ventilated place.
-
Recommended storage temperature is 4°C.
Preparation of Solutions:
-
All handling of solid this compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Wear all recommended PPE, including safety glasses, a lab coat, and gloves.
-
Use a spatula to handle the solid compound. Avoid creating dust.
-
If weighing the compound, do so in a contained manner (e.g., on weighing paper within a fume hood).
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing. This compound is soluble in DMSO.
Working with this compound Solutions:
-
Always wear appropriate PPE when handling solutions containing this compound.
-
Avoid direct contact with the solution.
-
Work in a manner that minimizes the generation of aerosols.
-
After handling, wash hands thoroughly with soap and water.
Spill Management Plan
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spillage.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep up the material, avoiding dust generation.
-
Place the contained waste into a suitable, sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Major Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Ensure the area is well-ventilated, if safe to do so.
-
Only trained personnel with appropriate respiratory protection should attempt to clean up a major spill.
-
Follow the same containment and cleanup procedures as for a minor spill, but with enhanced safety precautions.
Disposal Plan
All waste materials containing this compound should be treated as chemical waste and disposed of in accordance with institutional, local, and national regulations.
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, labeled, and sealed waste container.
-
This container should be clearly marked as "Chemical Waste" and should list the contents.
Liquid Waste:
-
Collect liquid waste containing this compound in a designated, labeled, and sealed waste container.
-
The container should be compatible with the solvent used.
-
Do not mix with other incompatible waste streams.
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in the designated chemical waste container.
-
Non-disposable PPE should be decontaminated appropriately before reuse.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
